molecular formula C46H56N4O8 B1248250 Anhydrovinblastine CAS No. 38390-45-3

Anhydrovinblastine

Cat. No.: B1248250
CAS No.: 38390-45-3
M. Wt: 793.0 g/mol
InChI Key: FFRFGVHNKJYNOV-YMNHSNPGSA-N
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Description

Anhydrovinblastine has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
This compound is a semisynthetic derivative of the vinca alkaloid vinblastine, with potential antineoplastic activity. Like vinblastine, this compound targets and binds to tubulin and inhibits microtubule formation, resulting in disruption of mitotic spindle assembly and causing tumor cell cycle arrest in the M phase.

Properties

CAS No.

38390-45-3

Molecular Formula

C46H56N4O8

Molecular Weight

793.0 g/mol

IUPAC Name

methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29?,38?,39?,40?,43-,44-,45+,46+/m1/s1

InChI Key

FFRFGVHNKJYNOV-YMNHSNPGSA-N

Isomeric SMILES

CCC1=CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Canonical SMILES

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Other CAS No.

38390-45-3

Synonyms

3',4'-anhydrovinblastine
3',4'-anhydrovinblastine, (18'alpha)-isome

Origin of Product

United States

Foundational & Exploratory

Anhydrovinblastine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrovinblastine (B1203243): An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

This compound is a significant semi-synthetic vinca (B1221190) alkaloid derived from vinblastine (B1199706), a natural product of the Madagascar periwinkle, Catharanthus roseus.[1][2] As a member of the vinca alkaloid family, it exhibits potent antineoplastic activity by interfering with microtubule dynamics, a critical process for cell division.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex dimeric indole (B1671886) alkaloid, formed by the coupling of two monomeric alkaloids: catharanthine (B190766) and vindoline (B23647).[3] The molecule possesses a molecular formula of C46H56N4O8 and a molecular weight of approximately 792.96 g/mol .[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C46H56N4O8[4]
Molecular Weight 792.96 g/mol [4]
IUPAC Name methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate[4]
CAS Number 38390-45-3[4]
Synonyms 3',4'-Anhydrovinblastine, AVLB[2]

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is the inhibition of microtubule polymerization.[1][2] By binding to tubulin, the protein subunit of microtubules, it disrupts the assembly of the mitotic spindle, a crucial structure for the segregation of chromosomes during cell division.[1][2] This interference leads to an arrest of the cell cycle in the M phase, ultimately inducing apoptosis (programmed cell death) in rapidly proliferating cancer cells.[1][2]

Cytotoxicity

Table 2: Cytotoxicity Data (Illustrative for Derivatives)

CompoundCell LineIC50 (µM)Reference
This compound Amide DerivativesA549Varies
This compound Amide DerivativesHeLaVaries

Note: This table is illustrative and based on data for derivatives of this compound. Comprehensive IC50 data for the parent compound is limited.

Pharmacokinetics

Detailed in vivo pharmacokinetic parameters for this compound are not extensively documented. However, data from related vinca alkaloids like vinblastine can provide some insights. Vinblastine exhibits a multi-compartmental pharmacokinetic profile with a large volume of distribution, indicating extensive tissue binding. It is primarily eliminated through hepatic metabolism and biliary excretion.[5]

Table 3: Pharmacokinetic Parameters of Vinblastine (for reference)

ParameterValue (in rats)Reference
Terminal Half-life (t½) 14.3 h[5]
Systemic Clearance (CL) 1.49 L/h/kg[5]
Apparent Volume of Distribution (Vd) 11.46 L/kg[5]

Note: This data is for vinblastine and should be considered as a reference for the potential pharmacokinetic behavior of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the biomimetic coupling of catharanthine and vindoline, often mediated by an iron(III) salt like ferric chloride (FeCl3).[6]

Protocol: FeCl3-Mediated Coupling of Catharanthine and Vindoline [6]

  • Reactant Preparation: Prepare equimolar solutions of catharanthine and vindoline in a suitable solvent mixture, such as aqueous 0.1 N HCl and trifluoroethanol (CF3CH2OH).

  • Coupling Reaction: To the mixture of catharanthine and vindoline at room temperature (23 °C), add 5 equivalents of FeCl3. The reaction is presumed to proceed through the generation of a catharanthine amine radical cation, which then undergoes oxidative fragmentation and couples with vindoline.

  • Reduction: Following the coupling reaction, reduce the intermediate iminium ion using sodium borohydride (B1222165) (NaBH4).

  • Purification: Purify the resulting this compound using standard chromatographic techniques.

G Catharanthine Catharanthine Iminium_Ion Iminium Ion Intermediate Catharanthine->Iminium_Ion Vindoline Vindoline Vindoline->Iminium_Ion FeCl3 FeCl3 FeCl3->Iminium_Ion   Coupling This compound This compound Iminium_Ion->this compound NaBH4 NaBH4 NaBH4->this compound Reduction

Synthesis of this compound
In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.[7][8]

Protocol: Spectrophotometric Tubulin Polymerization Assay [7]

  • Reagent Preparation:

    • Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

    • Prepare a stock solution of GTP.

    • Prepare various concentrations of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known tubulin inhibitor).

  • Assay Setup:

    • In a 96-well plate on ice, add the general tubulin buffer.

    • Add the different concentrations of this compound to the respective wells.

    • Add the purified tubulin solution to each well.

  • Initiation and Measurement:

    • Initiate polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the percentage of inhibition of tubulin polymerization for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value from a dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Add Buffer, AVLB, Tubulin Tubulin->Mix GTP GTP Solution Initiate Add GTP, Incubate at 37°C GTP->Initiate AVLB This compound Solutions AVLB->Mix Plate 96-well plate on ice Mix->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Curves Generate Polymerization Curves Measure->Curves Inhibition Calculate % Inhibition Curves->Inhibition IC50 Determine IC50 Inhibition->IC50

In Vitro Tubulin Polymerization Assay Workflow
Cell Cycle Analysis

Flow cytometry is used to determine the effect of this compound on the cell cycle distribution.[9][10]

Protocol: Cell Cycle Analysis by Flow Cytometry [10]

  • Cell Culture and Treatment:

    • Seed cells (e.g., a cancer cell line) in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing gently.

    • Incubate the cells on ice for at least 2 hours for fixation.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining buffer containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).

    • Incubate the cells in the staining solution, protected from light.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of the cells.

  • Data Analysis:

    • Generate histograms of cell count versus fluorescence intensity.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Potential Signaling Pathways Affected by this compound

The primary effect of this compound is the disruption of microtubule dynamics. This can trigger a cascade of downstream signaling events.

G AVLB This compound Tubulin Tubulin AVLB->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Failure Microtubule->Mitotic_Spindle JNK JNK Pathway Activation Microtubule->JNK Bcl2 Bcl-2 Family Modulation Microtubule->Bcl2 Vascular Vascular Disruption Microtubule->Vascular Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis JNK->Apoptosis Bcl2->Apoptosis

This compound Mechanism of Action

Conclusion

This compound is a potent antineoplastic agent with a well-defined mechanism of action centered on the disruption of microtubule polymerization. Its chemical structure and properties make it a valuable lead compound for the development of new anticancer drugs. This technical guide has summarized the key chemical, physical, and biological characteristics of this compound, and provided detailed experimental protocols for its synthesis and biological evaluation. Further research to fully elucidate its in vivo pharmacokinetic profile and to obtain comprehensive cytotoxicity data against a broader range of cancer cell lines will be crucial for its future clinical development.

References

Characterization of the Anhydrovinblastine-Tubulin Binding Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine (B1203243), a semi-synthetic derivative of the potent anti-cancer agent vinblastine (B1199706), exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process in cell division.[1] This technical guide provides an in-depth overview of the experimental methodologies and data pertinent to the characterization of the this compound binding site on tubulin. While specific quantitative binding data for this compound is not extensively available in public literature, its close structural similarity and shared mechanism of action with vinblastine allow for well-founded inferences. This guide will leverage data from vinblastine and this compound derivatives to provide a comprehensive understanding of this crucial drug-target interaction. We will detail experimental protocols for tubulin purification, tubulin polymerization assays, and binding affinity studies, and present available quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using DOT language to facilitate a clear understanding of the underlying processes.

Introduction: The Vinca (B1221190) Alkaloids and Microtubule Dynamics

The Vinca alkaloids, originally isolated from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy.[2] Their mechanism of action involves the disruption of microtubule function. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including the formation of the mitotic spindle during cell division.[3] this compound, like its parent compound vinblastine, targets tubulin, inhibiting its polymerization into microtubules.[1] This disruption leads to mitotic spindle assembly failure, cell cycle arrest in the M phase, and ultimately, apoptosis of the cancer cell.[1]

The binding site for Vinca alkaloids, often referred to as the "Vinca domain," is located at the interface between two tubulin heterodimers.[4][5] This guide will delve into the experimental characterization of this binding interaction for this compound.

Quantitative Data on Tubulin Interaction

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Cell Line / ConditionsNotes
Vinblastine0.43Porcine brain tubulin (3.0 mg/ml)This value represents the concentration required for 50% inhibition of tubulin polymerization in vitro.[6]
7'-homo-anhydrovinblastine derivative (Compound 35)0.6 (relative to Vinorelbine)In vitro tubulin assemblyThis derivative was found to be 1.7 times more active than vinorelbine (B1196246) as a tubulin assembly inhibitor.[7][8][9]
Other 7'-homo-anhydrovinblastine derivativesVariedIn vitro tubulin assemblyThe study demonstrated that modifications to the this compound scaffold can significantly impact the inhibitory activity on microtubule assembly.[7][8][9]

Table 2: Binding Affinity for Tubulin

CompoundDissociation Constant (Kd) (µM)MethodNotes
Vinblastine1.8 x 10(5) M-1 (Ka)Sedimentation VelocityThis value represents the intrinsic association equilibrium constant for the dimerization of vinblastine-liganded tubulin.[10]
VinblastineTwo high-affinity sites (Ka = 3-5 x 10(5) l/mol)Tritiated Vinblastine Binding AssayThis study identified two high-affinity binding sites per mole of embryonic chick brain tubulin.[11]

Experimental Protocols

Purification of Tubulin from Bovine Brain

High-purity, assembly-competent tubulin is a prerequisite for in vitro binding and polymerization assays. The following protocol, adapted from established methods, describes the purification of tubulin from bovine brain through cycles of polymerization and depolymerization.[12][13][14]

Materials:

  • Fresh or frozen bovine brains

  • Assembly Buffer (AB): 0.1 M PIPES (pH 6.8), 0.5 mM MgCl2, 2.0 mM EGTA, 0.5 mM EDTA

  • Column Buffer (CB): 50 mM PIPES (pH 6.8), 1 mM EGTA, 0.2 mM MgCl2

  • GTP (Guanosine-5'-triphosphate)

  • ATP (Adenosine-5'-triphosphate)

  • Glycerol

  • Dounce homogenizer

  • High-speed centrifuge and rotors (e.g., Beckman Type 19)

  • Phosphocellulose column

Procedure:

  • Homogenization: Homogenize bovine brain tissue in ice-cold Assembly Buffer (AB) using a Dounce homogenizer.

  • Clarification: Centrifuge the homogenate at high speed to pellet cellular debris. Collect the supernatant.

  • First Polymerization: To the supernatant, add GTP and ATP to a final concentration of 1 mM and 1.5 mM, respectively. Add an equal volume of warm (37°C) glycerol. Incubate at 37°C for 1 hour to induce microtubule polymerization.

  • Pelleting Microtubules: Centrifuge the polymerized microtubule solution at high speed at 37°C. Discard the supernatant.

  • First Depolymerization: Resuspend the microtubule pellet in ice-cold AB and incubate on ice for 1 hour to depolymerize the microtubules.

  • Clarification: Centrifuge at high speed at 4°C to pellet any non-depolymerized material. The supernatant contains the purified tubulin.

  • Ion-Exchange Chromatography (Optional but Recommended): For higher purity, load the tubulin solution onto a phosphocellulose column pre-equilibrated with Column Buffer (CB). Tubulin flows through while microtubule-associated proteins (MAPs) bind to the column.

  • Second Polymerization/Depolymerization Cycle: Repeat the polymerization and depolymerization steps to further purify the tubulin.

  • Storage: After the final depolymerization and clarification, determine the protein concentration, snap-freeze aliquots in liquid nitrogen, and store at -80°C.

Tubulin_Purification_Workflow Start Bovine Brain Homogenate Centrifuge1 High-Speed Centrifugation (Clarification) Start->Centrifuge1 Supernatant1 Crude Tubulin Extract Centrifuge1->Supernatant1 Polymerization1 First Polymerization (37°C, GTP, ATP, Glycerol) Supernatant1->Polymerization1 Centrifuge2 High-Speed Centrifugation (Pellet Microtubules) Polymerization1->Centrifuge2 Pellet1 Microtubule Pellet Centrifuge2->Pellet1 Depolymerization1 First Depolymerization (4°C, Ice) Pellet1->Depolymerization1 Centrifuge3 High-Speed Centrifugation (Clarification) Depolymerization1->Centrifuge3 Supernatant2 Partially Purified Tubulin Centrifuge3->Supernatant2 Phosphocellulose Phosphocellulose Chromatography (Optional) Supernatant2->Phosphocellulose Polymerization2 Second Polymerization Phosphocellulose->Polymerization2 Depolymerization2 Second Depolymerization Polymerization2->Depolymerization2 Final_Tubulin Purified Tubulin Depolymerization2->Final_Tubulin

Caption: Workflow for the purification of tubulin from bovine brain.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the rate and extent of tubulin polymerization by monitoring the fluorescence of a reporter dye that preferentially binds to microtubules.[15]

Materials:

  • Purified tubulin

  • This compound (or other test compounds) dissolved in DMSO

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Fluorescent reporter dye (e.g., DAPI)

  • 96-well, black, flat-bottom microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Thaw purified tubulin on ice.

    • Prepare a working solution of GTP (e.g., 10 mM) in General Tubulin Buffer.

    • Prepare serial dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., vinblastine or nocodazole).

  • Assay Setup:

    • In a pre-warmed (37°C) 96-well plate, add the desired concentrations of this compound or control compounds to the respective wells.

    • Prepare the tubulin polymerization mix on ice: add tubulin to General Tubulin Buffer to the desired final concentration (e.g., 3 mg/mL), and add the fluorescent reporter dye.

  • Initiation and Measurement:

    • To initiate polymerization, add the tubulin polymerization mix to each well containing the test compounds.

    • Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of this compound.

    • Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Tubulin_Polymerization_Assay_Workflow Start Prepare Reagents (Tubulin, this compound, Buffers, GTP, Dye) Setup Set up 96-well plate with this compound dilutions and controls Start->Setup Initiate Initiate Polymerization (Add Tubulin Mix) Setup->Initiate Measure Measure Fluorescence over time at 37°C Initiate->Measure Analyze Data Analysis (Plot curves, Calculate Vmax, Determine IC50) Measure->Analyze Result IC50 Value Analyze->Result Fluorescence_Quenching_Workflow Start Prepare Tubulin Solution Measure_Baseline Measure Baseline Tryptophan Fluorescence Start->Measure_Baseline Titrate Titrate with this compound (successive additions) Measure_Baseline->Titrate Measure_Fluorescence Record Fluorescence Spectra after each addition Titrate->Measure_Fluorescence Analyze Data Analysis (Plot ΔF vs [Ligand], Fit to binding isotherm) Measure_Fluorescence->Analyze Result Dissociation Constant (Kd) Analyze->Result Anhydrovinblastine_Binding_Site Alpha_Tubulin α-Tubulin Beta_Tubulin β-Tubulin Inhibition Inhibition of Microtubule Polymerization Beta_Tubulin->Inhibition Interaction leads to This compound This compound Vinca_Domain Vinca Domain This compound->Vinca_Domain Binds to Microtubule_Disruption_Pathway This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Targets Binding Binding to Vinca Domain on β-Tubulin Tubulin->Binding Inhibition Inhibition of Tubulin Polymerization Binding->Inhibition Disruption Disruption of Microtubule Dynamic Instability Inhibition->Disruption Spindle_Failure Mitotic Spindle Assembly Failure Disruption->Spindle_Failure Arrest M-Phase Cell Cycle Arrest Spindle_Failure->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Anhydrovinblastine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine (B1203243), a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine, is a potent antineoplastic agent. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth overview of the molecular properties, synthesis, and biological activity of this compound, tailored for researchers and professionals in the field of drug development. Detailed experimental protocols for key assays are provided, along with a summary of its quantitative data and a visualization of its core mechanism.

Molecular Profile

This compound is a complex dimeric indole (B1671886) alkaloid. Its molecular formula and weight are fundamental parameters for experimental design and data interpretation.

PropertyValueSource(s)
Molecular Formula C46H56N4O8[1][2][3][4][5][6]
Molecular Weight 792.96 g/mol [2][3][4][6][7]
Monoisotopic Mass 792.40981476 Da[1][5]
CAS Number 38390-45-3[1][2][3][4][5][7]
Appearance White crystalline powder[6]

Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research and pharmaceutical development. Several synthetic routes have been established, with the coupling of catharanthine (B190766) and vindoline (B23647) being a prominent method.

anhydrovinblastine_synthesis catharanthine Catharanthine This compound This compound catharanthine->this compound vindoline Vindoline vindoline->this compound coupling_reagents Coupling Reagents (e.g., FeCl3) coupling_reagents->this compound

Figure 1: Simplified workflow for the synthesis of this compound.

A common synthetic approach involves the ferric chloride (FeCl3)-mediated coupling of catharanthine and vindoline. This biomimetic coupling reaction mimics the natural biosynthetic pathway of related vinca alkaloids.

Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

microtubule_disruption cluster_tubulin Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules CellCycleArrest M-Phase Cell Cycle Arrest Microtubule Polymerization->CellCycleArrest Leads to Microtubules->Tubulin Dimers Depolymerization This compound This compound This compound->Inhibition Inhibition->Microtubule Polymerization Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 2: Mechanism of action of this compound on microtubule dynamics.

Like other vinca alkaloids, this compound binds to tubulin, the protein subunit of microtubules.[1][5] This binding inhibits the polymerization of tubulin into microtubules. The disruption of microtubule assembly and disassembly dynamics leads to the formation of dysfunctional mitotic spindles, causing cells to arrest in the M phase of the cell cycle and subsequently undergo apoptosis.[4]

Potential Signaling Pathway Involvement

While the direct interaction with tubulin is the primary mechanism of action, studies on the closely related compound, vinblastine, suggest potential involvement of intracellular signaling pathways, such as the ERK (Extracellular signal-regulated kinase) pathway, in the cellular response to treatment. Inhibition of the ERK signaling pathway has been shown to potentiate vinblastine-induced apoptosis.[7] Further research is required to definitively establish the role of the ERK pathway in the activity of this compound.

erk_pathway This compound This compound (potential effect) ERK_Inhibition ERK Pathway Inhibition This compound->ERK_Inhibition ? Apoptosis Enhanced Apoptosis ERK_Inhibition->Apoptosis

Figure 3: Postulated involvement of the ERK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of this compound to inhibit the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin protein (e.g., from bovine brain)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol)

  • Guanosine-5′-triphosphate (GTP)

  • This compound

  • 96-well microplate

  • Spectrophotometer or fluorometer capable of reading at 340 nm or with fluorescence detection.

Procedure:

  • Prepare a reaction mixture containing purified tubulin (e.g., 40 µM) in G-PEM buffer supplemented with 1.0 mM GTP.[8]

  • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture in a 96-well plate.[9]

  • Initiate the polymerization reaction by incubating the plate at 37°C.

  • Monitor the change in absorbance at 340 nm or fluorescence over time (e.g., every 60 seconds for 1 hour).[9] An increase in absorbance/fluorescence indicates tubulin polymerization.

  • Plot the rate of polymerization against the concentration of this compound to determine the IC50 value.

Cell Viability Assay (MTT/XTT)

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • 96-well cell culture plate

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).

  • For MTT Assay:

    • Add MTT solution (e.g., 50 µL of 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][6]

    • Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[6]

  • For XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well and incubate for 4-18 hours at 37°C.[2]

  • Measure the absorbance at the appropriate wavelength (e.g., 570-590 nm for MTT, 450-500 nm for XTT) using a microplate reader.[1][2]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (ice-cold, 70%) for fixation

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer.

Procedure:

  • Culture cells and treat with this compound or vehicle control for a specified time (e.g., 24 hours).

  • Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion

This compound is a potent inhibitor of tubulin polymerization with significant antineoplastic activity. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating its molecular mechanisms and developing it as a potential therapeutic agent. Further exploration of its effects on cellular signaling pathways will provide a more complete understanding of its biological activity and may reveal opportunities for combination therapies.

References

Spectroscopic Data of Anhydrovinblastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for anhydrovinblastine (B1203243), a key intermediate in the synthesis of the anticancer drug vinblastine. This document details available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines general experimental protocols for their acquisition, and presents visualizations of the analytical workflow and potential fragmentation pathways.

Introduction

This compound is a crucial synthetic precursor to the vinca (B1221190) alkaloid vinblastine, a potent chemotherapeutic agent. Accurate characterization of this compound is paramount for ensuring the quality and purity of the final active pharmaceutical ingredient. Spectroscopic techniques such as NMR and MS are indispensable tools for the structural elucidation and verification of this complex molecule. This guide serves as a central repository for the known spectroscopic data and methodologies related to this compound.

Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

Molecular Formula: C₄₆H₅₆N₄O₈ Molecular Weight: 792.95 g/mol Monoisotopic Mass: 792.409812 u

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zMethod
[M+H]⁺793.4177793.417ESI-QTOF

Note: The observed m/z value is from the GNPS database.[1]

Experimental Protocol: Mass Spectrometry

A general procedure for acquiring ESI-MS data for a compound like this compound is as follows:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent system, typically a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote protonation. A typical concentration might be in the range of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the ESI needle, causing the nebulization of the solution into a fine spray of charged droplets.

  • Desolvation: The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase protonated molecules ([M+H]⁺).

  • Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. For MS/MS analysis, the [M+H]⁺ ion is selected in the first mass analyzer, fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.

NMR Spectroscopic Data

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Note on Data Availability: While the existence of ¹H and ¹³C NMR spectra for this compound is well-documented in the literature, a complete and publicly available tabulated dataset of chemical shifts and coupling constants is not readily found. A key reference mentioning the use of ¹H and ²H NMR for the characterization of this compound is the work by Boger et al. on the total synthesis of vinblastine. Researchers are advised to consult the supporting information of this publication for detailed spectral data.

Table 2: Representative ¹H NMR Data for this compound (Placeholder)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protonse.g., 7.5-6.5m-
Olefinic Protonse.g., 6.0-5.0m-
Aliphatic Protonse.g., 4.0-0.5m-

Table 3: Representative ¹³C NMR Data for this compound (Placeholder)

CarbonChemical Shift (ppm)
C=O (Ester, Amide)e.g., 175-165
Aromatic/Olefinic Ce.g., 160-100
Aliphatic Ce.g., 80-10
Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring high-quality NMR spectra of this compound:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for a complex molecule like this compound.

    • The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled ¹³C spectrum is typically acquired to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

    • 2D NMR: For complete assignment of the ¹H and ¹³C signals, a suite of two-dimensional NMR experiments is highly recommended, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration NMR NMR Spectrometer Filtration->NMR NMR Analysis MS Mass Spectrometer Filtration->MS MS Analysis NMR_Data 1D & 2D NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum (MS & MS/MS) MS->MS_Data Structure Structural Elucidation & Verification NMR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.
Hypothetical Mass Spectrometry Fragmentation of this compound

This diagram illustrates a plausible fragmentation pathway for the protonated this compound molecule in an MS/MS experiment. The fragmentation of the dimeric indole (B1671886) alkaloids often involves cleavage of the bond linking the two monomeric units.

Fragmentation_Pathway cluster_fragments Major Fragment Ions M_H This compound [M+H]⁺ m/z = 793.4 Vindoline_Fragment Vindoline-like Fragment (e.g., m/z ~ 457) M_H->Vindoline_Fragment Cleavage of C-C bond Catharanthine_Fragment Catharanthine-like Fragment (e.g., m/z ~ 337) M_H->Catharanthine_Fragment Cleavage of C-C bond Other_Fragments Other Fragments (Loss of small neutral molecules) Vindoline_Fragment->Other_Fragments Further Fragmentation Catharanthine_Fragment->Other_Fragments Further Fragmentation

Hypothetical fragmentation of this compound.

References

The Pivotal Role of Anhydrovinblastine in Vinca Alkaloid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of anhydrovinblastine's critical role as a central intermediate in the biosynthetic pathway of the vital anti-cancer vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine. We delve into the enzymatic and biomimetic synthetic routes leading to This compound (B1203243) formation, its subsequent conversion, and the detailed experimental protocols essential for researchers in the field. This document consolidates quantitative data, outlines key experimental procedures, and provides visual representations of the synthetic pathways and workflows to facilitate a comprehensive understanding for drug development and scientific research.

Introduction

The vinca alkaloids, a class of dimeric terpenoid indole (B1671886) alkaloids isolated from the Madagascar periwinkle (Catharanthus roseus), are indispensable chemotherapeutic agents. Vinblastine and vincristine, the most prominent members of this family, exert their potent anti-mitotic effects by disrupting microtubule dynamics, a fundamental process in cell division. The intricate biosynthetic pathway of these complex molecules has been a subject of intense research, with a particular focus on the coupling of the monomeric precursors, catharanthine (B190766) and vindoline (B23647). This crucial step proceeds through the formation of a key intermediate: α-3',4'-anhydrovinblastine. Understanding the formation and subsequent reactions of this compound is paramount for the semi-synthesis of vinblastine, vincristine, and the development of novel, more efficacious analogues.

This compound itself is a naturally occurring vinca alkaloid, though found in trace amounts. Its significance lies in its position as the direct precursor to vinblastine. The conversion of this compound to vinblastine involves the stereoselective hydroxylation of the C15'-C20' double bond. This guide will detail both the enzymatic and chemical methodologies developed to achieve this pivotal transformation.

The Biosynthetic Pathway: From Monomers to Dimer

The formation of this compound is the linchpin in the biosynthesis of dimeric vinca alkaloids. This reaction involves the coupling of two structurally distinct monomeric indole alkaloids: catharanthine and vindoline.

Enzymatic Coupling

In Catharanthus roseus, the dimerization of catharanthine and vindoline is catalyzed by a class III peroxidase, specifically a vacuolar peroxidase designated as CrPrx1[1][2]. This enzyme facilitates the oxidative coupling of the two monomers to form an iminium intermediate, which is then reduced to yield α-3',4'-anhydrovinblastine[3]. The reaction is dependent on the presence of hydrogen peroxide (H₂O₂)[1].

Enzymatic Synthesis of this compound Catharanthine Catharanthine Iminium Iminium Intermediate Catharanthine->Iminium Vindoline Vindoline Vindoline->Iminium CrPrx1 CrPrx1 (Peroxidase) CrPrx1->Iminium Catalyzes Coupling H2O2 H₂O₂ H2O2->CrPrx1 This compound This compound Iminium->this compound Reduction Reductase Reductase Reductase->this compound

Enzymatic coupling of catharanthine and vindoline.
Biomimetic Synthesis

Inspired by the natural biosynthetic pathway, efficient chemical methods have been developed to mimic this coupling reaction. The most successful biomimetic approach involves the use of iron(III) salts, such as ferric chloride (FeCl₃), to promote the oxidative coupling of catharanthine and vindoline[4][5]. This reaction is believed to proceed through the formation of a catharanthine radical cation, which then undergoes fragmentation and diastereoselective coupling with vindoline at the C16' position to form an iminium ion. Subsequent reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄) yields this compound in high conversion[4].

From this compound to Vinblastine: The Final Step

The conversion of this compound to vinblastine is a critical hydroxylation reaction. This step involves the addition of a hydroxyl group across the C15'-C20' double bond of the catharanthine moiety.

Chemical Conversion

The chemical conversion of this compound to vinblastine can be achieved in a one-pot reaction following the biomimetic coupling. After the initial Fe(III)-promoted coupling, the reaction mixture containing the iminium intermediate is treated with a second Fe(III) salt and sodium borohydride in the presence of air (O₂)[5]. This process facilitates the oxidation of the double bond to introduce the C20' alcohol, yielding vinblastine and its C20' epimer, leurosidine[5].

This compound to Vinblastine Conversion This compound This compound Vinblastine Vinblastine This compound->Vinblastine β-face hydroxylation Leurosidine Leurosidine This compound->Leurosidine α-face hydroxylation Fe_III Fe(III) / NaBH₄ / Air (O₂) Fe_III->Vinblastine Fe_III->Leurosidine

Chemical conversion of this compound to vinblastine.

Quantitative Data

The yields of this compound and its subsequent conversion to vinblastine are highly dependent on the reaction conditions. The following tables summarize key quantitative data from published literature.

Table 1: Yields for the Synthesis of this compound

MethodOxidant/EnzymePrecursorsSolvent SystemTemp. (°C)Yield (%)Reference(s)
BiomimeticFeCl₃ (5 equiv)Catharanthine, Vindoline0.1 N HCl / CF₃CH₂OH2390[4]
BiomimeticBAHA (1.1 equiv)Catharanthine, Vindoline0.05 N HCl / TFE2585[3]
EnzymaticHorseradish PeroxidaseCatharanthine, VindolinePhosphate (B84403) Buffer25Not specified[6]

Table 2: Yields for the Conversion of this compound to Vinblastine

Starting MaterialReagentsProductsYield (%)Diastereomeric Ratio (Vinblastine:Leurosidine)Reference(s)
Catharanthine + Vindoline (one-pot)1. FeCl₃ 2. Fe₂(ox)₃, NaBH₄, AirVinblastine Leurosidine40-43 20-23~2:1[5]
This compoundFe(III), NaBH₄, Air, O₂Vinblastine50Not specified[5]

Detailed Experimental Protocols

Protocol 1: Biomimetic Synthesis of this compound via Fe(III)-Promoted Coupling

This protocol is adapted from the work of Boger and coworkers[4].

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

  • 0.1 N Hydrochloric acid (HCl)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and CF₃CH₂OH (e.g., 10:1 v/v).

  • Stir the solution at 23 °C.

  • Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.

  • Stir the reaction for 2-3 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add solid NaBH₄ portion-wise to the reaction mixture to reduce the intermediate iminium ion.

  • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ until the solution is basic.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Workflow_Anhydrovinblastine_Synthesis start Dissolve Catharanthine & Vindoline in 0.1 N HCl / CF₃CH₂OH add_fecl3 Add FeCl₃ solution start->add_fecl3 react Stir at 23°C for 2-3h add_fecl3->react cool Cool to 0°C react->cool add_nabh4 Add NaBH₄ cool->add_nabh4 quench Quench with NaHCO₃ add_nabh4->quench extract Extract with CH₂Cl₂ quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end This compound purify->end

Workflow for biomimetic this compound synthesis.
Protocol 2: One-Pot Synthesis of Vinblastine from Catharanthine and Vindoline

This protocol is an extension of the biomimetic coupling method[5].

Materials:

Procedure:

  • Follow steps 1-4 from Protocol 5.1 to generate the iminium ion intermediate.

  • In a separate flask, prepare a solution of Fe₂(ox)₃ in aqueous HCl/CF₃CH₂OH and cool to 0 °C.

  • Add the reaction mixture from step 1 to the Fe₂(ox)₃ solution at 0 °C.

  • Bubble air through the solution.

  • Carefully add solid NaBH₄ (20-50 equiv) portion-wise to the reaction mixture.

  • Stir for an additional 1 hour at 0 °C.

  • Work-up the reaction as described in steps 7-9 of Protocol 5.1.

  • Purify the crude product by silica gel column chromatography to separate vinblastine, leurosidine, and any remaining this compound.

Protocol 3: Enzymatic Synthesis of this compound using Horseradish Peroxidase (General Protocol)

While a specific protocol for CrPrx1 is not widely available, horseradish peroxidase (HRP) can be used as a model enzyme[6].

Materials:

Procedure:

  • Prepare a reaction mixture containing catharanthine sulfate and vindoline in 0.1 M MES buffer (pH 6.8).

  • Add HRP to the solution.

  • Initiate the reaction by adding H₂O₂.

  • Incubate the reaction at 30 °C for a defined period (e.g., 45 minutes), monitoring by HPLC.

  • Stop the reaction by adding NaBH₄ to reduce the iminium intermediate.

  • Basify the mixture to pH 9 with NH₄OH.

  • Extract the alkaloids with ethyl acetate.

  • Dry and concentrate the organic phase for analysis and purification by HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

System:

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • UV detector set at 220 nm or 254 nm.

Mobile Phase (Isocratic):

  • A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is commonly used. A representative mobile phase could be a mixture of methanol, acetonitrile, and 1% (v/v) diethylamine (B46881) solution (adjusted to pH 7.3 with phosphate)[3].

Procedure:

  • Prepare standard solutions of catharanthine, vindoline, this compound, and vinblastine of known concentrations.

  • Inject standards to determine retention times and generate a calibration curve.

  • Inject the extracted reaction mixture to identify and quantify the products based on the calibration curve.

Conclusion

This compound stands as a cornerstone in the synthesis of medicinally vital vinca alkaloids. The elucidation of its role in the biosynthetic pathway has paved the way for the development of robust and efficient biomimetic synthetic methods. These chemical strategies, particularly the Fe(III)-promoted coupling, offer a practical and scalable approach for the production of vinblastine and its analogues. Further research into the enzymatic synthesis, including the optimization of reaction conditions and the exploration of more stable and active peroxidase variants, holds promise for developing greener and more sustainable production methods. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of vinca alkaloid chemistry and contributing to the development of next-generation cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anhydrovinblastine from Catharanthine and Vindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine (B1203243) is a crucial synthetic precursor to the potent anti-cancer agents vinblastine (B1199706) and vincristine. These dimeric indole (B1671886) alkaloids are naturally produced in minute quantities by the Madagascar periwinkle, Catharanthus roseus. The coupling of the monomeric alkaloids, catharanthine (B190766) and vindoline (B23647), to form this compound is a key step in the semi-synthesis of these vital chemotherapeutics. This document provides detailed application notes and protocols for the primary chemical and enzymatic methods used to achieve this transformation. The methodologies outlined are based on established literature and are intended to provide reproducible procedures for laboratory synthesis.

Synthetic Approaches

Several methods have been developed for the synthesis of this compound from catharanthine and vindoline. The choice of method often depends on the desired scale, stereoselectivity, and available resources. The three main approaches detailed in these notes are:

  • Fe(III)-Promoted Coupling: A biomimetic approach that utilizes an iron(III) salt to initiate the coupling cascade, offering high stereoselectivity for the desired natural C16' configuration.[1][2]

  • Modified Polonovski-Potier Reaction: A classical method involving the activation of catharanthine N-oxide with trifluoroacetic anhydride (B1165640) to facilitate nucleophilic attack by vindoline.[1][2]

  • Enzymatic Coupling: A biocatalytic method that employs peroxidases, such as horseradish peroxidase (HRP), to mimic the natural biosynthetic pathway.[3]

Method 1: Fe(III)-Promoted Coupling of Catharanthine and Vindoline

This biomimetic approach is highly effective, providing excellent yields and stereoselectivity.[2] The reaction is initiated by the oxidation of catharanthine by an Fe(III) salt, leading to a reactive intermediate that couples with vindoline.[4]

Quantitative Data
ParameterValueReference
Yield of this compound up to 90%[1][2]
Stereoselectivity (C16') Exclusively natural configuration[1][2]
Reaction Time 3 hours[4]
Temperature 23-25 °C[2][4]
Experimental Protocol

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH).[2][4]

  • Initiation: Stir the solution at room temperature (23-25 °C) under an inert atmosphere (e.g., Argon). Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.[2][4]

  • Reaction: Stir the reaction mixture for 3 hours at room temperature.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: After the coupling is complete, cool the reaction mixture to -78 °C. Carefully add solid sodium borohydride (NaBH₄) portion-wise.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).[4]

  • Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.[4]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate this compound.[4]

Experimental Workflow

Fe_III_Coupling cluster_reaction Reaction cluster_workup Work-up & Purification Cath_Vind Catharanthine & Vindoline in 0.1N HCl/CF3CH2OH FeCl3 Add FeCl3 (5 equiv) Stir at RT for 3h Cath_Vind->FeCl3 Reduction Cool to -78°C Add NaBH4 FeCl3->Reduction Quench Quench with NaHCO3 Reduction->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify This compound This compound Purify->this compound Isolated Product

Caption: Fe(III)-Promoted Synthesis of this compound.

Method 2: Modified Polonovski-Potier Reaction

This method relies on the activation of catharanthine via its N-oxide, followed by reaction with vindoline in the presence of trifluoroacetic anhydride. The resulting iminium intermediate is then reduced to this compound.

Quantitative Data
ParameterValueReference
Diastereoselectivity (C16') >5:1 (natural:epi) at -78 °C[1]
Reaction Temperature -78 °C to 0 °C[1]

Note: Specific yield data for the isolated this compound via this method can vary significantly based on reaction conditions.

Experimental Protocol

Materials:

  • Catharanthine N-oxide (prepared from catharanthine)

  • Vindoline

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • Preparation of Catharanthine N-oxide: Oxidize catharanthine to catharanthine N-oxide using a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid) in a solvent like dichloromethane. Purify the N-oxide before use.

  • Reaction Setup: Dissolve catharanthine N-oxide (1.0 equiv) and vindoline (1.0 equiv) in dry dichloromethane under an inert atmosphere.

  • Activation and Coupling: Cool the solution to -78 °C. Slowly add trifluoroacetic anhydride. The reaction temperature is critical for diastereoselectivity, with lower temperatures favoring the natural stereoisomer.[1]

  • Reaction: Allow the reaction to proceed at low temperature, monitoring by TLC.

  • Reduction: Upon completion of the coupling, add sodium borohydride to the reaction mixture to reduce the intermediate iminium ion.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflow

Polonovski_Potier cluster_reaction Reaction cluster_workup Work-up & Purification Cath_N_oxide Catharanthine N-oxide & Vindoline in CH2Cl2 TFAA Cool to -78°C Add (CF3CO)2O Cath_N_oxide->TFAA Reduction Add NaBH4 TFAA->Reduction Quench Quench with NaHCO3 Reduction->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify This compound This compound Purify->this compound Isolated Product

Caption: Modified Polonovski-Potier Synthesis Workflow.

Method 3: Enzymatic Coupling using Horseradish Peroxidase (HRP)

This biocatalytic method utilizes the oxidative properties of horseradish peroxidase to couple catharanthine and vindoline, mimicking the in-planta synthesis.

Quantitative Data
ParameterValueReference
Optimal pH 6.0
Enzyme Horseradish Peroxidase (HRP)[3]
Oxidant Hydrogen Peroxide (H₂O₂)[3]

Note: Yields for the enzymatic coupling can be variable and are highly dependent on enzyme activity, substrate concentration, and reaction conditions.

Experimental Protocol

Materials:

  • Catharanthine

  • Vindoline

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) solution

  • MES buffer (0.1 M, pH 6.0)

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of catharanthine and vindoline in 0.1 M MES buffer at pH 6.0.

  • Enzyme Addition: Add horseradish peroxidase to the substrate solution.

  • Initiation: Initiate the reaction by the controlled addition of a dilute solution of hydrogen peroxide. The H₂O₂ can be added portion-wise or via a syringe pump to maintain a low steady-state concentration.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period (e.g., 1-24 hours). Monitor the reaction by HPLC or LC-MS.

  • Work-up: Upon completion, stop the reaction (e.g., by adding a quenching agent like sodium sulfite (B76179) or by pH adjustment).

  • Extraction: Extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography to isolate this compound.

Experimental Workflow

Enzymatic_Coupling cluster_reaction Reaction cluster_workup Work-up & Purification Substrates Catharanthine & Vindoline in MES Buffer (pH 6.0) Enzyme Add HRP Substrates->Enzyme Oxidant Add H2O2 Enzyme->Oxidant Quench Quench Reaction Oxidant->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify This compound This compound Purify->this compound Isolated Product

Caption: Enzymatic Synthesis of this compound via HRP.

Concluding Remarks

The synthesis of this compound from catharanthine and vindoline is a critical transformation in the production of vinblastine and its analogs. The Fe(III)-promoted coupling offers a robust and high-yielding method with excellent stereocontrol. The modified Polonovski-Potier reaction remains a viable, albeit often less selective, alternative. Enzymatic methods, while potentially offering milder reaction conditions, are still under development to improve yields and scalability. The choice of synthetic route will depend on the specific requirements of the research or development program. The protocols provided herein serve as a detailed guide for the practical implementation of these important synthetic methods.

References

Application Notes and Protocols for Fe(III)-Promoted Coupling for Anhydrovinblastine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coupling of the monomeric indole (B1671886) alkaloids, catharanthine (B190766) and vindoline (B23647), is a critical step in the semi-synthesis of the potent anticancer agent vinblastine (B1199706) and its analogues. The Fe(III)-promoted coupling reaction provides a biomimetic and efficient method for the synthesis of the key intermediate, 3',4'-anhydrovinblastine. This method is noted for its high diastereoselectivity, favoring the formation of the natural C16' stereoisomer.[1][2] The reaction is believed to proceed through a radical cation-mediated mechanism initiated by the oxidation of catharanthine by the Fe(III) salt.[2][3] Subsequent fragmentation and diastereoselective coupling with vindoline yield an iminium ion intermediate, which is then reduced to anhydrovinblastine (B1203243).[2] This document provides a detailed protocol for this coupling reaction, based on established methodologies.[1][2][4]

Data Presentation

The following table summarizes the quantitative data for the Fe(III)-promoted synthesis of this compound.

ProductYield (%)Stereochemistry at C16'Reference(s)
This compound90%Natural[2][4]

Experimental Protocol: Synthesis of this compound

This protocol details the procedure for the Fe(III)-promoted coupling of catharanthine and vindoline to synthesize this compound.

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • Hydrochloric acid (HCl), 0.1 N aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) or dichloromethane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

Procedure:

1. Coupling Reaction:

  • In a round-bottom flask, dissolve catharanthine (1.0 equivalent) and vindoline (1.0 equivalent) in a mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH).[1][2] The use of trifluoroethanol as a cosolvent is crucial for solubilizing the reactants.[2][4]

  • Stir the solution at room temperature (23-25 °C) under an inert atmosphere (e.g., Argon).[1]

  • In a separate flask, prepare a solution of FeCl₃ (5.0 equivalents) in deionized water.[1][2]

  • Add the FeCl₃ solution to the reaction mixture of catharanthine and vindoline.[1]

  • Continue stirring the reaction mixture at room temperature for 2-3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

2. Reductive Work-up:

  • After the coupling reaction is complete, cool the reaction mixture to 0 °C in an ice bath.[1]

  • Carefully and portion-wise, add solid sodium borohydride (NaBH₄) to the cooled reaction mixture.[1] The amount of NaBH₄ should be sufficient to ensure complete reduction of the intermediate iminium ion, which can be monitored by TLC or LC-MS.[1]

3. Extraction and Purification:

  • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ until the pH of the solution is basic.[1]

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.[1]

  • Combine the organic layers and dry them over anhydrous Na₂SO₄.[1]

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure product.[1]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Reductive Work-up & Purification cluster_product Final Product Catharanthine Catharanthine (1.0 equiv) Mix Dissolve Catharanthine & Vindoline in Solvents Catharanthine->Mix Vindoline Vindoline (1.0 equiv) Vindoline->Mix Solvents 0.1 N HCl (aq) & Trifluoroethanol Solvents->Mix FeCl3_sol FeCl₃ Solution (5.0 equiv) in Deionized Water Add_FeCl3 Add FeCl₃ Solution FeCl3_sol->Add_FeCl3 Mix->Add_FeCl3 Stir Stir at Room Temperature (2-3 hours) Add_FeCl3->Stir Cool Cool to 0 °C Stir->Cool Add_NaBH4 Add NaBH₄ Cool->Add_NaBH4 Quench Quench with NaHCO₃ (aq) Add_NaBH4->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify This compound This compound Purify->this compound G Catharanthine Catharanthine Radical_Cation Catharanthine Radical Cation Catharanthine->Radical_Cation Single Electron Transfer Vindoline Vindoline Iminium_Ion Iminium Ion Intermediate Vindoline->Iminium_Ion Fe3 Fe(III) Fe2 Fe(II) Fe3->Fe2 Oxidation Fragmented_Intermediate Fragmented Intermediate Radical_Cation->Fragmented_Intermediate Fragmentation Fragmented_Intermediate->Iminium_Ion Coupling This compound This compound Iminium_Ion->this compound Reduction NaBH4 NaBH₄ NaBH4->this compound

References

Application Notes and Protocols for the In Vitro Synthesis of Anhydrovinblastine Using Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine (B1203243) is a crucial precursor in the semi-synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine. The in vitro synthesis of this compound is achieved through the oxidative coupling of two monomeric indole (B1671886) alkaloids, catharanthine (B190766) and vindoline (B23647), which are naturally found in the medicinal plant Catharanthus roseus. This document provides detailed application notes and protocols for the synthesis of this compound utilizing plant extracts as a source of catalytic enzymes. The methodologies described herein offer a viable alternative to complex chemical syntheses, leveraging the plant's own enzymatic machinery.

The primary enzymatic activity responsible for this coupling reaction in Catharanthus roseus is attributed to a class III peroxidase (CrPrx1)[1][2]. This enzyme catalyzes the oxidation of catharanthine, initiating a cascade that results in the formation of a C-C bond with vindoline to produce this compound. Additionally, commercially available peroxidases, such as horseradish peroxidase, have been demonstrated to facilitate this reaction[3]. This document also explores a non-enzymatic, light-induced method that can be performed in the presence of crude plant extracts.

Data Presentation

The following tables summarize quantitative data from various in vitro synthesis methods for this compound and its subsequent conversion to vinblastine.

Table 1: Comparison of In Vitro Synthesis Methods for this compound and Vinblastine

MethodCatalyst/ReagentPrecursorsProductYield/ConversionReference
Chemical SynthesisFeCl₃ / NaBH₄Catharanthine, VindolineThis compound90% conversion[4]
Semi-synthesis from Plant Extract PrecipitateH₂O₂ / NaClOCatharanthine and Vindoline EmbonatesVinblastine20%[5]
Non-enzymatic, Light-inducedNear-UV light, FMN, Mn²⁺ in 10% Methanol (B129727)Catharanthine, VindolineThis compoundHigh Yield (exact percentage not specified)

Note: Yields can vary based on specific reaction conditions and purity of precursors.

Experimental Protocols

Protocol 1: Preparation of Crude Peroxidase Extract from Catharanthus roseus Leaves

This protocol describes the extraction of a crude enzyme preparation containing peroxidase activity from fresh C. roseus leaves.

Materials:

  • Fresh, young leaves of Catharanthus roseus

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Polyvinylpolypyrrolidone (PVPP)

  • Liquid nitrogen

  • Mortar and pestle

  • Cheesecloth

  • Centrifuge and centrifuge tubes

  • Ice bath

Procedure:

  • Harvest fresh, young C. roseus leaves and wash them thoroughly with distilled water.

  • Freeze the leaves in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle.

  • To the powdered leaves, add cold phosphate buffer (0.1 M, pH 7.0) at a ratio of 1:3 (w/v) and a small amount of PVPP (approximately 1% w/v) to bind phenolic compounds.

  • Continue to homogenize the mixture on an ice bath for 15-20 minutes.

  • Filter the homogenate through four layers of cheesecloth into a pre-chilled beaker.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude peroxidase extract. Store on ice for immediate use or at -20°C for short-term storage.

Protocol 2: Enzymatic Synthesis of this compound using Crude Plant Extract

This protocol outlines the enzymatic coupling of catharanthine and vindoline using the crude peroxidase extract.

Materials:

  • Catharanthine

  • Vindoline

  • Crude peroxidase extract (from Protocol 1)

  • Phosphate buffer (0.1 M, pH 6.5)

  • Hydrogen peroxide (H₂O₂) solution (0.1 M)

  • Methanol

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of catharanthine and vindoline in methanol.

  • In a reaction vial, combine the catharanthine and vindoline stock solutions to achieve a final concentration of 1 mM for each.

  • Add the crude peroxidase extract to the reaction mixture. The optimal amount should be determined empirically, starting with a 1:10 (v/v) ratio of extract to total reaction volume.

  • Add the phosphate buffer (0.1 M, pH 6.5) to the desired final volume.

  • Initiate the reaction by adding a small aliquot of the H₂O₂ solution to a final concentration of 0.5 mM.

  • Incubate the reaction mixture at 25°C with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, proceed to the purification protocol.

Protocol 3: Non-Enzymatic Synthesis of this compound in the Presence of Crude Plant Extracts

This protocol describes a light-induced, non-enzymatic synthesis of this compound, which can be performed using crude extracts of C. roseus.

Materials:

  • Catharanthine

  • Vindoline

  • Crude C. roseus extract (prepared in a 10% methanol solution)

  • Flavin mononucleotide (FMN)

  • Manganese (II) chloride (MnCl₂)

  • 10% Methanol in water

  • Near-ultraviolet (UV) lamp (peak at 370 nm)

  • Quartz reaction vessel

Procedure:

  • Dissolve catharanthine and vindoline in a 10% methanol solution containing the crude C. roseus extract. The high concentration of substrates is possible due to the methanol content.

  • Add FMN to a final concentration of 0.1 mM and MnCl₂ to a final concentration of 1 mM.

  • Transfer the reaction mixture to a quartz reaction vessel.

  • Irradiate the mixture with a near-UV lamp (peak at 370 nm) at a controlled temperature (e.g., 25°C) for a specified duration (optimization may be required, start with 1-2 hours).

  • Monitor the formation of this compound using HPLC.

  • Upon completion, proceed to the purification protocol.

Protocol 4: Purification of this compound

This protocol provides a general method for the purification of this compound from the reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of ethyl acetate (B1210297) in hexane)

  • Rotary evaporator

Procedure:

  • Quench the reaction by adding a saturated NaHCO₃ solution.

  • Extract the aqueous mixture three times with an equal volume of dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Evaporate the solvent to obtain the purified this compound.

Protocol 5: HPLC Analysis of this compound Synthesis

This protocol is for the quantitative analysis of catharanthine, vindoline, and this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., Waters (5)C18-MS-II, 4.6 mm x 250 mm)

  • Mobile Phase: A gradient of methanol and 1% (v/v) diethylamine (B46881) solution (adjusted to pH 7.3 with phosphate)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Temperature: 25°C

Procedure:

  • Prepare standard solutions of catharanthine, vindoline, and this compound of known concentrations in methanol.

  • Generate a calibration curve for each compound by injecting the standards into the HPLC system and plotting peak area against concentration.

  • Dilute a sample of the reaction mixture in methanol and filter it through a 0.45 µm syringe filter.

  • Inject the prepared sample into the HPLC system.

  • Identify and quantify the peaks of catharanthine, vindoline, and this compound by comparing their retention times and peak areas to the calibration curves.

Visualizations

Signaling Pathways and Experimental Workflows

Anhydrovinblastine_Synthesis_Pathway cluster_precursors Precursors cluster_enzyme Enzymatic Reaction cluster_product Product Catharanthine Catharanthine Peroxidase Peroxidase (from C. roseus extract) Catharanthine->Peroxidase Vindoline Vindoline Vindoline->Peroxidase This compound This compound Peroxidase->this compound H2O2 H₂O₂ H2O2->Peroxidase

Caption: Enzymatic coupling of catharanthine and vindoline.

Experimental_Workflow start Start extraction 1. Crude Peroxidase Extraction from C. roseus Leaves start->extraction synthesis 2. Enzymatic Coupling Reaction extraction->synthesis purification 3. Purification of This compound synthesis->purification analysis 4. HPLC Analysis purification->analysis end End analysis->end

Caption: Experimental workflow for this compound synthesis.

Logical_Relationship Precursors Catharanthine & Vindoline Reaction Oxidative Coupling Precursors->Reaction PlantExtract C. roseus Extract (Source of Peroxidase) PlantExtract->Reaction Product This compound Reaction->Product Vinblastine Vinblastine / Vincristine (Downstream Products) Product->Vinblastine

Caption: Logical relationship of components in the synthesis.

References

Application Notes and Protocols for the Purification of Synthetic Anhydrovinblastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the purification of synthetic anhydrovinblastine (B1203243), a crucial intermediate in the semi-synthesis of the anticancer drugs vinblastine (B1199706) and vinorelbine. The following protocols for column chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization are designed to guide researchers in obtaining high-purity this compound from a synthetic reaction mixture.

Introduction

This compound is a dimeric indole (B1671886) alkaloid that serves as a key precursor in the synthesis of vinblastine and its analogues.[1] The purity of this compound is critical for the efficiency and outcome of subsequent synthetic steps. Purification is typically required to remove unreacted starting materials, such as catharanthine (B190766) and vindoline, as well as side products formed during the coupling reaction. The choice of purification technique depends on the scale of the synthesis, the impurity profile, and the desired final purity. This document outlines three common and effective methods for the purification of synthetic this compound: silica (B1680970) gel column chromatography, preparative reverse-phase HPLC, and crystallization.

Data Presentation

Table 1: Analytical HPLC Method Performance for this compound [2]

ParameterThis compound
Linearity Range (mg/mL) 0.01 - 0.5
Correlation Coefficient (r) 0.9986
Recovery (%) 96.4
Relative Standard Deviation (RSD) (%) 1.96

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the purification of crude synthetic this compound using silica gel column chromatography. This method is suitable for a wide range of scales, from milligrams to grams.

Materials:

  • Crude synthetic this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (B109758) (DCM)

  • Methanol (MeOH)

  • Hexanes

  • Ethyl acetate (B1210297) (EtOAc)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1-2 cm) over the plug.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.

    • Equilibrate the column by passing several column volumes of the initial elution solvent (e.g., 10% EtOAc in hexanes) through the packed silica gel. Do not let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand.

  • Elution:

    • Carefully add the initial elution solvent to the column.

    • Begin collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound. A common gradient is to increase the percentage of ethyl acetate in hexanes, or to use a mixture of dichloromethane and methanol. The optimal gradient will depend on the specific impurities present.

    • Monitor the separation by collecting small fractions and analyzing them by TLC. This compound can be visualized under UV light.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing pure this compound using TLC.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Preparative Reverse-Phase HPLC

This protocol is suitable for obtaining high-purity this compound and is particularly useful for smaller-scale purifications or for separating closely related impurities.

Materials:

  • Crude synthetic this compound

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA), HPLC grade

  • Preparative C18 HPLC column

  • Preparative HPLC system with a UV detector

  • Collection vials or fraction collector

Procedure:

  • System Preparation:

    • Install the preparative C18 column on the HPLC system.

    • Prepare the mobile phases. A common mobile phase system is:

      • Mobile Phase A: Water with 0.1% formic acid or TFA.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

    • Purge the system with the mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (e.g., a mixture of A and B) for a sufficient time.

  • Sample Preparation and Injection:

    • Dissolve the crude this compound in a suitable solvent, such as a small amount of the initial mobile phase or a compatible organic solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Inject the sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

  • Chromatographic Separation:

    • Run a gradient elution by increasing the percentage of Mobile Phase B over time. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute the this compound.

    • Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).[2][3] this compound should elute as a distinct peak.

  • Fraction Collection and Product Recovery:

    • Collect the fraction(s) corresponding to the this compound peak.

    • Combine the collected fractions.

    • Remove the organic solvent (acetonitrile) from the collected fractions, typically by rotary evaporation.

    • The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the purified this compound.

Protocol 3: Purification of this compound by Crystallization

Crystallization can be an effective final purification step to obtain highly pure this compound. The choice of solvent is critical for successful crystallization.

Materials:

  • Partially purified this compound

  • Various organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone, hexanes)

  • Crystallization dish or flask

  • Heating and cooling system (e.g., water bath, refrigerator)

Procedure:

  • Solvent Screening:

    • In small test tubes, dissolve a small amount of the this compound in different solvents at an elevated temperature to find a solvent in which it is soluble when hot but sparingly soluble when cold.

    • Alternatively, use a binary solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (antisolvent) in which it is insoluble, until the solution becomes turbid.[4]

  • Crystallization:

    • Dissolve the this compound in the minimum amount of the chosen hot solvent or solvent mixture.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • For further crystal growth, the solution can be placed in a refrigerator or freezer.[5]

    • Protect the solution from dust and vibrations during the crystallization process.

  • Crystal Isolation and Drying:

    • Once a sufficient amount of crystals has formed, isolate them by filtration, for example, using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Catharanthine Catharanthine Coupling Coupling Reaction (e.g., FeCl3 promoted) Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Crude_AVLB Crude this compound Mixture Coupling->Crude_AVLB Purification_Step Purification (Chromatography or Crystallization) Crude_AVLB->Purification_Step Pure_AVLB Pure this compound Purification_Step->Pure_AVLB

Caption: General workflow for the synthesis and purification of this compound.

Purification_Options cluster_methods Purification Methods Crude_AVLB Crude Synthetic This compound Column_Chrom Silica Gel Column Chromatography Crude_AVLB->Column_Chrom Prep_HPLC Preparative Reverse-Phase HPLC Crude_AVLB->Prep_HPLC Crystallization Crystallization Column_Chrom->Crystallization Optional Final Step Pure_AVLB High-Purity This compound Column_Chrom->Pure_AVLB Prep_HPLC->Crystallization Optional Final Step Prep_HPLC->Pure_AVLB Crystallization->Pure_AVLB Analysis Purity Analysis (Analytical HPLC) Pure_AVLB->Analysis

Caption: Decision tree for selecting a suitable purification method for this compound.

References

Anhydrovinblastine: A Key Intermediate in the Synthesis of the Anticancer Drug Vinorelbine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the synthesis of vinorelbine (B1196246), a semi-synthetic vinca (B1221190) alkaloid widely used in cancer chemotherapy. The focus is on the critical role of anhydrovinblastine (B1203243) as a key intermediate. Detailed protocols for the formation of this compound from its precursors, catharanthine (B190766) and vindoline (B23647), and its subsequent conversion to vinorelbine are provided. Quantitative data from various synthetic approaches are summarized, and key chemical transformations and experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

Vinorelbine is a potent anti-mitotic agent used in the treatment of various cancers, most notably non-small cell lung cancer.[1] Structurally, it is a semi-synthetic analogue of the natural vinca alkaloid vinblastine, distinguished by a modification in the catharanthine (or velbanamine) moiety of the molecule.[2] The synthesis of vinorelbine hinges on the formation of this compound, a crucial intermediate that is also a naturally occurring vinca alkaloid.[3] This intermediate is formed through the coupling of two simpler, naturally abundant alkaloids: catharanthine and vindoline.[4][5]

The strategic importance of this compound lies in its accessibility as the primary product from the coupling reaction, which can then be chemically transformed into vinorelbine. This semi-synthetic approach is more economically viable than total synthesis, given the complex structures of these molecules. This document outlines the established methodologies for the key synthetic steps, providing detailed protocols and data to support research and development in this area.

Overall Synthetic Pathway

The semi-synthesis of vinorelbine from catharanthine and vindoline is a two-step process:

  • Coupling of Catharanthine and Vindoline: This step involves the formation of α-3',4'-anhydrovinblastine (referred to as this compound) through an oxidative coupling reaction.

  • Conversion of this compound to Vinorelbine: This is a rearrangement reaction that leads to the desired vinorelbine structure.

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Final Product catharanthine Catharanthine This compound This compound catharanthine->this compound Fe(III)-promoted coupling vindoline Vindoline vindoline->this compound vinorelbine Vinorelbine This compound->vinorelbine Rearrangement

Caption: Overall synthetic pathway for vinorelbine.

Experimental Protocols

Formation of this compound from Catharanthine and Vindoline

This protocol is based on the widely used Fe(III)-promoted coupling method.

Materials:

  • Catharanthine tartrate

  • Vindoline

  • Ferric chloride (FeCl₃)

  • 0.1 N Hydrochloric acid (HCl)

  • Trifluoroethanol (TFE)

  • Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/ethanol mixture)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of catharanthine tartrate and vindoline in a mixture of 0.1 N aqueous HCl and trifluoroethanol. The use of a co-solvent like TFE is crucial for the solubility of the reactants.

  • To this stirring solution, add a solution of ferric chloride (approximately 5 equivalents) in 0.1 N HCl.

  • Allow the reaction to stir at room temperature (approximately 23 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding it to a cold, saturated sodium bicarbonate solution to neutralize the acid and basify the mixture to a pH of approximately 8-9.

  • Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

G A Dissolve Catharanthine and Vindoline B Add FeCl3 Solution A->B C Stir at Room Temperature B->C D Quench with NaHCO3 C->D E Extract with CH2Cl2 D->E F Dry and Concentrate E->F G Purify by Chromatography F->G H Pure this compound G->H

Caption: Workflow for this compound synthesis.
Conversion of this compound to Vinorelbine

This protocol details the rearrangement of this compound to form the core structure of vinorelbine.

Materials:

  • This compound

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/ethanol)

Procedure:

  • Dissolve the purified this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic anhydride to the stirring solution.

  • Allow the reaction to proceed at low temperature, monitoring its progress by TLC or HPLC until the starting material is consumed.

  • Carefully quench the reaction by adding it to a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude vinorelbine.

  • Purify the crude product by silica gel column chromatography to obtain pure vinorelbine.

Quantitative Data

The yields of the coupling and rearrangement reactions can vary depending on the specific conditions and scale of the reaction. The following table summarizes representative yields reported in the literature.

Reaction StepReactantsReagentsProductYield (%)Reference
Coupling Catharanthine, VindolineFeCl₃, HCl, TFEThis compound90
Coupling Catharanthine, VindolineAnodic OxidationThis compoundGood
Dehydration VinblastineSOCl₂This compound65.8
Rearrangement This compoundBromination, CyclizationVinorelbine65 (purity)
Rearrangement Dehydrated VinblastineSilver NitrateVinorelbine77.8

Reaction Mechanism and Stereoselectivity

The Fe(III)-promoted coupling of catharanthine and vindoline is believed to proceed through a radical cation mechanism. Ferric chloride oxidizes catharanthine to a radical cation, which then undergoes fragmentation and subsequent electrophilic attack on the electron-rich vindoline. The reaction exhibits a high degree of stereoselectivity, predominantly forming the natural C16' stereoisomer.

An alternative electrochemical approach, anodic oxidation, can also be employed for the coupling reaction. This method allows for controlled potential oxidation and has been shown to yield a favorable ratio of the desired (16'S)-anhydrovinblastine isomer.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product catharanthine Catharanthine iminium Iminium Intermediate catharanthine->iminium Oxidative Fragmentation vindoline Vindoline vindoline->iminium Nucleophilic Attack This compound This compound iminium->this compound Reduction (e.g., NaBH4)

Caption: Key steps in the coupling of catharanthine and vindoline.

Conclusion

The synthesis of vinorelbine via the this compound intermediate is a well-established and efficient method for the production of this important chemotherapeutic agent. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals working in this field. Careful control of reaction conditions and diligent monitoring of reaction progress are crucial for achieving high yields and purity of the final product. Further research into optimizing these synthetic routes and exploring novel analogues continues to be an active area of investigation.

References

Application Notes: Cell Culture Protocols for Testing Anhydrovinblastine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anhydrovinblastine is a derivative of vinblastine, a vinca (B1221190) alkaloid isolated from the Madagascar periwinkle plant (Catharanthus roseus).[1][2] Vinca alkaloids are a well-established class of anti-mitotic agents used in cancer chemotherapy.[3] The primary mechanism of action for these compounds involves the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[3][4] This interference leads to cell cycle arrest in the metaphase, ultimately triggering programmed cell death, or apoptosis. This compound, as a derivative, is investigated for its potential as an antineoplastic agent with potentially improved therapeutic properties.

These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a standard colorimetric method, the MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by targeting the fundamental process of cell division. By binding to tubulin, it inhibits the polymerization of microtubules, which are critical components of the mitotic spindle. The failure of spindle formation prevents the proper segregation of chromosomes, causing the cell cycle to halt in metaphase. This prolonged arrest activates the intrinsic apoptotic pathway, a cascade of events culminating in the activation of caspases, which are the executioner enzymes of apoptosis, leading to cell death.

Anhydrovinblastine_Pathway cluster_drug_interaction Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptosis Induction AVB This compound Tubulin Tubulin Polymerization AVB->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Spindle Mitotic Spindle Failure Microtubule->Spindle Arrest Metaphase Arrest Spindle->Arrest Pathway Intrinsic Apoptosis Pathway Arrest->Pathway Triggers Caspase Caspase Activation Pathway->Caspase Death Cell Death (Apoptosis) Caspase->Death

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Protocols: MTT Assay for Cell Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the dissolved crystals.

1. Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., HeLa, MCF-7, A549).

  • This compound: Stock solution of known concentration, typically dissolved in DMSO.

  • Culture Medium: Complete medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • MTT Solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light.

  • Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or isopropanol.

  • Equipment:

    • 96-well flat-bottom sterile plates.

    • CO2 incubator (37°C, 5% CO2).

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Multichannel pipette.

2. Experimental Procedure

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Drug Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Acquisition & Analysis start Start seed 1. Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed end End incubate1 2. Incubate for 24h to allow attachment seed->incubate1 prepare 3. Prepare serial dilutions of this compound incubate1->prepare treat 4. Add drug dilutions to cells prepare->treat incubate2 5. Incubate for 48-72h treat->incubate2 add_mtt 6. Add MTT solution (10 µL/well) incubate2->add_mtt incubate3 7. Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize 8. Remove medium & add DMSO (100 µL/well) incubate3->solubilize read 9. Measure absorbance at 570 nm solubilize->read analyze 10. Calculate % Viability & IC50 read->analyze analyze->end

Caption: Workflow diagram for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding (Day 1):

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

    • Include wells for controls: medium only (background), and cells with vehicle (e.g., DMSO) but no drug (negative control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for the desired exposure period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation (Day 4 or 5):

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3 to 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation and Analysis

1. Calculation of Cell Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells. First, subtract the absorbance of the medium-only blank from all other readings.

  • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

2. Determination of IC50: The half-maximal inhibitory concentration (IC50) is the concentration of this compound required to inhibit cell viability by 50%. This value is a key measure of the drug's potency. To determine the IC50, plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve.

3. Data Summary Table: Quantitative data should be summarized in a clear and structured table. The IC50 values for this compound against various cancer cell lines provide a comparative measure of its cytotoxic efficacy.

Table 1: Example IC50 Values for this compound in Different Cancer Cell Lines after 72-hour exposure. (Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.)

Cell LineTissue of OriginThis compound IC50 (nM)
HeLaCervical Cancer1.2 - 6.5
MCF-7Breast Cancer2.0 - 9.0
A549Lung Cancer2.5 - 14.0
JurkatT-cell Leukemia0.4 - 4.5

References

Application Notes and Protocols for Studying Microtubule Dynamics with Anhydrovinblastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine (B1203243) is a semi-synthetic derivative of the Vinca alkaloid vinblastine (B1199706), a class of potent anti-mitotic agents used in cancer chemotherapy. Like other Vinca alkaloids, this compound exerts its biological effects by targeting tubulin, the fundamental protein subunit of microtubules. By interfering with microtubule dynamics, this compound disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis.[1]

These application notes provide a comprehensive guide for utilizing this compound as a tool to study microtubule dynamics in various research settings. The protocols detailed below will enable researchers to effectively characterize the effects of this compound on tubulin polymerization, visualize its impact on the microtubule cytoskeleton, and assess its cytotoxic activity.

Mechanism of Action

This compound binds to β-tubulin at the Vinca domain, preventing the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics leads to the disassembly of existing microtubules and the inhibition of new microtubule formation. At higher concentrations, Vinca alkaloids, including this compound, can induce the formation of paracrystalline aggregates of tubulin within the cytoplasm.[3][4] The overall effect is a potent disruption of essential cellular processes that rely on a dynamic microtubule network, most notably mitosis.

anhydrovinblastine_mechanism cluster_0 Cellular Environment cluster_1 Cellular Processes This compound This compound Tubulin_Dimers α/β-Tubulin Dimers This compound->Tubulin_Dimers Binds to β-tubulin Paracrystals Tubulin Paracrystals This compound->Paracrystals Induces at high conc. Tubulin_Dimers->Paracrystals Polymerization Polymerization Tubulin_Dimers->Polymerization Inhibits Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Promotes Polymerization->Microtubule Prevents formation Mitotic_Spindle Mitotic Spindle Formation Polymerization->Mitotic_Spindle Disrupts Cell_Cycle_Arrest M-Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of this compound Action on Microtubules.

Quantitative Data Summary

Direct quantitative data on the effects of this compound on microtubule dynamics are limited in the publicly available literature. However, data for the closely related compound, vinblastine, can serve as a valuable reference point. It is important to note that some studies suggest this compound may be more potent than vinblastine. Researchers should perform dose-response experiments to determine the precise IC50 values and optimal concentrations for their specific experimental systems.

Table 1: In Vitro Activity of Vinblastine (Reference Data)

ParameterDescriptionReported Value (for Vinblastine)Reference
Tubulin Polymerization Inhibition (IC50) Concentration required to inhibit tubulin polymerization by 50% in vitro.~0.43 µM[5]
Tubulin Binding Affinity (Kd) Dissociation constant for the high-affinity binding site on tubulin.~0.54 µM[6]

Table 2: Cytotoxicity of Vinblastine in Various Cancer Cell Lines (Reference Data)

Cell LineCancer TypeIC50 (µM)
NCI-H446Small Cell Lung Cancer0.000565
IM-9Myeloma0.000722
NCI-H2122Lung Adenocarcinoma0.000805
NCCITTestis0.000962
MDST8Colorectal Adenocarcinoma0.001354
MOG-G-UVWGlioma0.001506
Data from Genomics of Drug Sensitivity in Cancer Project

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.

tubulin_polymerization_workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Reagents: - Purified Tubulin - GTP - Polymerization Buffer - this compound Stock Plate Prepare 96-well plate on ice Reagents->Plate Add_Compound Add this compound dilutions to wells Plate->Add_Compound Add_Tubulin Add cold tubulin/GTP mix Add_Compound->Add_Tubulin Incubate Incubate at 37°C in plate reader Add_Tubulin->Incubate Measure_OD Measure Absorbance (340 nm) over time Incubate->Measure_OD Plot_Data Plot Absorbance vs. Time Measure_OD->Plot_Data Calculate_IC50 Determine IC50 from dose-response curve Plot_Data->Calculate_IC50

Workflow for In Vitro Tubulin Polymerization Assay.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-4 mg/mL.

    • Prepare a stock solution of this compound in DMSO. Further dilute in General Tubulin Buffer to create a range of working concentrations.

    • Prepare a tubulin-GTP mixture by adding GTP to the tubulin solution to a final concentration of 1 mM. Keep on ice.

  • Assay Setup:

    • Add the desired concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells of a pre-warmed 37°C 96-well plate.

    • To initiate polymerization, add the cold tubulin-GTP mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration of this compound.

    • Determine the rate of polymerization from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network within cultured cells.

immunofluorescence_workflow cluster_0 Cell Culture and Treatment cluster_1 Staining Procedure cluster_2 Imaging and Analysis Seed_Cells Seed cells on coverslips Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Fix Fix cells (e.g., with methanol (B129727) or PFA) Treat_Cells->Fix Permeabilize Permeabilize (e.g., with Triton X-100) Fix->Permeabilize Block Block with BSA Permeabilize->Block Primary_Ab Incubate with anti-tubulin antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab DAPI Counterstain nuclei with DAPI Secondary_Ab->DAPI Mount Mount coverslips DAPI->Mount Image Image with fluorescence microscope Mount->Image Analyze Analyze microtubule morphology Image->Analyze

Workflow for Immunofluorescence Staining of Microtubules.

Materials:

  • Cultured cells (e.g., HeLa, A549)

  • Glass coverslips

  • This compound

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

  • Primary antibody against α- or β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control.

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with the chosen fixation solution.

    • Wash with PBS and then permeabilize the cells.

  • Immunostaining:

    • Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-tubulin antibody diluted in blocking buffer.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Wash and counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips onto microscope slides.

    • Visualize and capture images using a fluorescence or confocal microscope.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cells by measuring metabolic activity.

Materials:

  • Cultured cells

  • This compound

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of this compound. Include a vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Concluding Remarks

This compound is a valuable tool for investigating the intricate dynamics of the microtubule cytoskeleton. The protocols provided here offer a framework for characterizing its effects on tubulin polymerization, cellular microtubule networks, and cell viability. Due to the limited availability of direct quantitative data for this compound, it is imperative for researchers to perform careful dose-response studies to determine the optimal experimental conditions for their specific cell types and assays. The provided data for vinblastine can serve as a useful starting point for these investigations.

References

Troubleshooting & Optimization

Technical Support Center: Anhydrovinblastine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of anhydrovinblastine (B1203243). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what are their respective advantages and disadvantages?

A1: The most prevalent methods for synthesizing this compound involve the coupling of catharanthine (B190766) and vindoline (B23647). The primary methods include:

  • Polonovski-type Reaction: This historical method can be effective but often suffers from a lack of diastereoselectivity, particularly at higher temperatures.[1]

  • Fe(III)-promoted Coupling: This method offers excellent stereochemical control, almost exclusively yielding the desired natural C16' diastereomer at room temperature.[1][2] It is a robust method with the potential for high conversion rates.[2][3]

  • Triarylaminium Radical Cation (BAHA) Promoted Coupling: This is a newer method that provides superb yield and complete diastereoselectivity. It utilizes an organic single-electron oxidant as an alternative to inorganic ones.

  • Enzymatic Coupling: Using enzymes like laccase presents a greener alternative for the synthesis.

A summary of the advantages and disadvantages is presented below:

MethodAdvantagesDisadvantages
Polonovski-type Reaction Historically significantLack of diastereoselectivity at higher temperatures.
Fe(III)-promoted Coupling Excellent stereochemical control, high conversion (up to 90%).Can require careful optimization of conditions.
BAHA Promoted Coupling Superb yield (up to 85%), complete diastereoselectivity.Newer method, may require specific reagents.
Enzymatic Coupling Environmentally friendly ("greener") alternative.May require specific enzyme sourcing and optimization.

Q2: How does temperature affect the diastereoselectivity of the Polonovski-type coupling reaction?

A2: Temperature plays a critical role in the diastereoselectivity of the Polonovski-type coupling reaction. Lower temperatures, such as -40°C or -78°C, favor the formation of the natural C16' stereochemistry, with a diastereomeric ratio of up to 5:1. As the temperature increases to 0°C or 25°C, the diastereoselectivity is significantly reduced, often resulting in a 1:1 or even an inverted 1:3 ratio of the natural to the unnatural C16' stereoisomer.

Q3: How can the yield of the Fe(III)-promoted coupling reaction be optimized?

A3: The yield of the Fe(III)-promoted coupling reaction can be significantly enhanced by several factors:

  • Co-solvent: The use of a co-solvent like trifluoroethanol (TFE) is crucial. While the reaction proceeds in an acidic aqueous solution, TFE helps to solubilize the reactants, leading to a superb conversion rate of up to 90% for the formation of this compound after reduction with NaBH4.

  • Acidic Conditions: Performing the reaction under acidic aqueous conditions (e.g., 0.1 N HCl) helps to protonate and protect the tertiary amines from oxidation, a common side reaction.

  • Organic Base: The addition of an organic base, such as lutidine or 2,2'-bipyridine, during the subsequent oxidation step to form vinblastine (B1199706) has been shown to slightly improve the yield and diastereoselectivity.

Q4: What are common side reactions during this compound synthesis and how can they be minimized?

A4: Common side reactions include the oxidation of the tertiary amines in the starting materials and trapping of reactive intermediates by solvents or other nucleophiles. These can be minimized by:

  • Acidic Conditions: Performing the reaction in an acidic aqueous solution (e.g., 0.05 N HCl) protonates the tertiary amines, protecting them from oxidation.

  • Low Temperatures: For the Polonovski-type reaction, conducting the reaction at low temperatures (-40°C to -78°C) not only improves diastereoselectivity but can also help to control side reactions.

  • Non-nucleophilic Co-solvents: Using a non-nucleophilic co-solvent like trifluoroethanol (TFE) instead of methanol (B129727) (MeOH) can prevent the formation of solvent addition products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time. - Ensure proper stoichiometry of reagents.
Poor solubility of reactants.- Use a co-solvent such as trifluoroethanol (TFE) to improve solubility.
Suboptimal reaction conditions.- For Fe(III)-promoted coupling, ensure the use of an acidic aqueous solution (e.g., 0.1 N HCl). - For Polonovski-type reaction, optimize the temperature for better diastereoselectivity and yield.
Poor Diastereoselectivity (Polonovski-type reaction) Reaction temperature is too high.- Conduct the reaction at low temperatures (-40°C to -78°C) to favor the formation of the natural C16' stereoisomer.
Formation of Side Products Oxidation of tertiary amines.- Perform the reaction under acidic aqueous conditions (e.g., 0.05 N HCl) to protonate and protect the tertiary amines.
Solvent or nucleophile trapping of reactive intermediates.- Use a non-nucleophilic co-solvent like TFE.

Experimental Protocols

Protocol 1: Fe(III)-Promoted Coupling of Catharanthine and Vindoline

This protocol is based on the improved conditions for the coupling reaction developed by Kutney and further optimized.

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl3)

  • Trifluoroethanol (TFE)

  • 0.1 N Hydrochloric acid (HCl)

  • Sodium borohydride (B1222165) (NaBH4)

Procedure:

  • In a suitable reaction vessel, dissolve catharanthine and vindoline in a mixture of aqueous 0.1 N HCl and trifluoroethanol (TFE). The co-solvent TFE is used to ensure the reactants are fully solubilized.

  • Add 5 equivalents of FeCl3 to the solution at 23°C. The reaction mixture is stirred at this temperature. This step generates a presumed catharanthine amine radical cation which undergoes oxidative fragmentation and diastereoselective coupling with vindoline to form an iminium ion intermediate.

  • Upon completion of the coupling reaction, the resulting iminium ion is reduced by the addition of sodium borohydride (NaBH4).

  • The reaction is then worked up using standard procedures to isolate and purify the this compound product. This method can achieve a conversion rate of up to 90%.

Protocol 2: Triarylaminium Radical Cation (BAHA) Promoted Coupling

This protocol utilizes tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) as a single-electron oxidant.

Materials:

  • Catharanthine

  • Vindoline

  • Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)

  • Trifluoroethanol (TFE)

  • 0.05 N Hydrochloric acid (HCl)

Procedure:

  • Treat a mixture of catharanthine and vindoline with 1.1 equivalents of BAHA.

  • The reaction is carried out at room temperature (25°C) in a solvent mixture of aqueous 0.05 N HCl and trifluoroethanol (TFE) in a ratio between 1:1 and 10:1.

  • The reaction proceeds with complete diastereoselectivity.

  • After the reaction is complete, standard workup and purification procedures are followed to isolate this compound. This method can provide yields of up to 85%.

Visualizations

Fe_III_Promoted_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Product Catharanthine Catharanthine Iminium Iminium Ion (Natural C16' Stereochemistry) Catharanthine->Iminium Coupling @ 23°C Vindoline Vindoline Vindoline->Iminium Coupling @ 23°C Reagents FeCl3 (5 equiv) 0.1 N HCl Trifluoroethanol (TFE) AVB This compound (up to 90% conversion) Iminium->AVB Reduction Reducer NaBH4

Caption: Workflow for Fe(III)-Promoted this compound Synthesis.

Troubleshooting_Yield Start Low this compound Yield Check_Solubility Are reactants fully dissolved? Start->Check_Solubility Add_TFE Add Trifluoroethanol (TFE) as a co-solvent Check_Solubility->Add_TFE No Check_Conditions Are reaction conditions optimal? Check_Solubility->Check_Conditions Yes Add_TFE->Check_Conditions Optimize_Temp For Polonovski: Lower temperature to -40°C to -78°C Check_Conditions->Optimize_Temp No (Polonovski) Use_Acid For Fe(III) Coupling: Ensure acidic conditions (e.g., 0.1 N HCl) Check_Conditions->Use_Acid No (Fe(III)) Check_Side_Reactions Evidence of side products? Check_Conditions->Check_Side_Reactions Yes Optimize_Temp->Check_Side_Reactions Use_Acid->Check_Side_Reactions Protect_Amines Use acidic conditions to protect tertiary amines Check_Side_Reactions->Protect_Amines Yes End Yield Improved Check_Side_Reactions->End No Protect_Amines->End

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Stereoselective Synthesis of Anhydrovinblastine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of anhydrovinblastine (B1203243). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the stereoselective synthesis of this compound?

The primary challenges in the stereoselective synthesis of this compound revolve around controlling the stereochemistry at the newly formed C16' quaternary center and maximizing the reaction yield. Key issues include:

  • Poor Diastereoselectivity: Formation of the undesired C16'-epi-anhydrovinblastine is a common problem, particularly in the Polonovski-Potier reaction, where the stereoselectivity is highly temperature-dependent.[1][2]

  • Low Reaction Yields: Competing side reactions, such as oxidative oligomerization of the electron-rich indole (B1671886) substrates, can significantly lower the yield of the desired coupled product.

  • Substrate Solubility: The starting materials, catharanthine (B190766) and vindoline (B23647), may have limited solubility in common reaction solvents, affecting reaction rates and yields.[3]

Q2: Which coupling methods are commonly used for this compound synthesis, and what are their primary differences?

Several methods are employed, with the most common being the Polonovski-Potier reaction and iron(III)-promoted coupling.

  • Polonovski-Potier Reaction: This method involves the reaction of catharanthine N-oxide with vindoline in the presence of an activating agent like trifluoroacetic anhydride (B1165640) (TFAA).[4][5][6] A significant challenge is controlling the diastereoselectivity, which is highly sensitive to temperature.[3][7]

  • Iron(III)-Promoted Coupling: This biomimetic approach uses an iron(III) salt, such as FeCl₃, to mediate the coupling of catharanthine and vindoline.[3][7] This method often provides superior diastereoselectivity for the natural C16' stereochemistry, even at room temperature.[1][8]

  • Other Methods: Alternative approaches include electrochemical coupling and enzymatic methods using laccase, although these are less commonly detailed in troubleshooting literature.[9]

Q3: What are the typical by-products observed during the coupling of catharanthine and vindoline?

The most frequently encountered by-product is the C16'-epi-anhydrovinblastine diastereomer.[2] In subsequent steps to form vinblastine (B1199706), leurosidine (B1205338) (the C20' alcohol isomer) can also be a significant by-product of oxidation reactions.[2]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (High formation of 16'-epi-anhydrovinblastine)

Possible Cause:

  • Incorrect Reaction Temperature (Polonovski-Potier): The stereoselectivity of the Polonovski-Potier reaction is highly dependent on temperature. Higher temperatures favor the formation of the undesired 16'-epi diastereomer.[3][7]

  • Suboptimal Coupling Method: For high diastereoselectivity, the Fe(III)-promoted coupling is often superior to the Polonovski-Potier method.[1]

Troubleshooting Steps:

  • Temperature Control (Polonovski-Potier):

    • Maintain a low reaction temperature, ideally between -40°C and -78°C, to maximize the formation of the natural C16' stereoisomer.[2][3][7]

  • Change Coupling Method:

    • Consider switching to an Fe(III)-promoted coupling protocol, which has been shown to yield the natural C16' diastereomer with high selectivity, even at ambient temperatures.[1]

  • Reagent Purity:

    • Ensure the purity of starting materials (catharanthine and vindoline) and reagents, as impurities can potentially influence the reaction pathway.

Coupling MethodTemperature (°C)Diastereomeric Ratio (Natural:Epi)Reference
Polonovski-Potier01:1[1][3]
Polonovski-Potier-78>5:1[3][7]
Fe(III)-promoted23Exclusive natural C16'[3][7]
Issue 2: Low Yield of this compound

Possible Cause:

  • Poor Solubility of Reactants: Catharanthine and vindoline may not be fully soluble in the reaction medium, leading to incomplete reaction.[3]

  • Suboptimal Reagent Concentration or Equivalents: Incorrect stoichiometry of the coupling reagents can lead to reduced yields.

  • Oxidative Side Reactions: Competing oxidative oligomerization can consume starting materials and reduce the desired product yield.

Troubleshooting Steps:

  • Improve Solubility:

    • Use a co-solvent such as 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH) with aqueous acidic solutions (e.g., 0.1 N HCl) to enhance the solubility of the reactants.[3][7]

  • Optimize Reagent Stoichiometry:

    • For Fe(III)-promoted coupling, using approximately 5 equivalents of FeCl₃ has been reported to give high conversion.[3][7]

  • Control Reaction Atmosphere:

    • While the Fe(III)-promoted coupling is an oxidative process, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may help to minimize unwanted oxidative side reactions, though the primary coupling is believed to proceed via a radical cation mechanism.

MethodReagentsSolvent SystemReported Yield/ConversionReference
Fe(III)-promotedCatharanthine, Vindoline, 5 eq. FeCl₃, NaBH₄0.1 N HCl / CF₃CH₂OH90% conversion[3][7]
BAHA-promotedCatharanthine, Vindoline, 1.1 eq. BAHA0.05 N HCl / TFE (2-10:1)85% yield[10]

Experimental Protocols

Protocol 1: Fe(III)-Promoted Coupling for this compound Synthesis

This protocol is adapted from a direct coupling method reported to produce this compound with high conversion.[2]

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • Sodium borohydride (B1222165) (NaBH₄)

  • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

  • Hydrochloric acid (HCl), 0.1 N aqueous solution

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Prepare a solution of catharanthine and vindoline in a mixture of 0.1 N HCl and CF₃CH₂OH.

  • To this solution, add 5 equivalents of FeCl₃ at 23°C.

  • Allow the reaction to proceed, monitoring the formation of the iminium ion intermediate by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion of the coupling, reduce the intermediate by adding NaBH₄.

  • The resulting this compound can be isolated and purified using standard chromatographic techniques.

Visualizations

experimental_workflow Workflow for Fe(III)-Promoted this compound Synthesis cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Isolation A Dissolve Catharanthine & Vindoline in 0.1 N HCl / CF3CH2OH B Add 5 eq. FeCl3 at 23°C A->B C Monitor Iminium Ion Formation B->C D Reduce with NaBH4 C->D E Isolate & Purify this compound D->E

Caption: Workflow for Fe(III)-Promoted Synthesis.

troubleshooting_logic Troubleshooting Logic for Low Diastereoselectivity Start Low Diastereoselectivity Observed Q1 Using Polonovski-Potier Method? Start->Q1 A1_Yes Lower Temperature to -40°C to -78°C Q1->A1_Yes Yes A1_No Consider Switching to Fe(III)-Promoted Method Q1->A1_No No End Improved Diastereoselectivity A1_Yes->End A1_No->End

Caption: Troubleshooting Low Diastereoselectivity.

References

Anhydrovinblastine stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of anhydrovinblastine (B1203243) in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine (B1199706) and a crucial intermediate in the synthesis of other potent anti-cancer agents like vinorelbine.[1][2] Like other vinca alkaloids, its complex structure is susceptible to degradation in aqueous environments. Ensuring its stability is critical for the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities with different pharmacological profiles.[3]

Q2: What are the primary factors that affect the stability of this compound in an aqueous solution?

The chemical stability of complex molecules like this compound is influenced by several environmental factors. The most critical are:

  • Temperature: Higher temperatures significantly accelerate the rate of chemical degradation.[3][4]

  • pH: The pH of the solution can alter molecular structures and catalyze degradation reactions. Both acidic and alkaline conditions can be detrimental.

  • Light: Exposure to UV and visible light can cause photodegradation, breaking chemical bonds and reducing the potency of the compound.

  • Oxygen: The presence of dissolved oxygen can promote oxidation reactions, leading to the formation of degradation products.

Q3: What are the likely degradation products of this compound in aqueous solutions?

While specific degradation pathways for this compound are not extensively detailed in publicly available literature, studies on the closely related parent compound, vinblastine, provide valuable insights. Common degradation products for vinblastine, which may also be relevant for this compound, arise from oxidation and isomerization. These include 19'-oxovinblastine and various isomers. Degradation is often observed as the appearance of new peaks in HPLC analysis.

Q4: How should I prepare and store this compound stock solutions to maximize stability?

To minimize degradation, follow these recommendations:

  • Solvent Choice: Prepare initial high-concentration stock solutions in a suitable organic solvent like DMSO or ethanol, which can be stored at low temperatures.

  • Aqueous Buffers: When preparing aqueous working solutions, use a buffer system at a neutral or slightly acidic pH, and prepare them fresh just before use.

  • Temperature: Store stock solutions at -20°C or -80°C. When in use, keep aqueous solutions on ice and minimize time at room temperature.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the aqueous buffer and storing the solution under an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in my assay.

If you observe reduced potency or inconsistent results, this compound degradation is a likely cause.

  • Possible Cause: The compound has degraded in your aqueous working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solution: Discard the current working solution and prepare a new one from a frozen, concentrated stock immediately before your experiment.

    • Check Stock Integrity: Analyze your concentrated stock solution via HPLC to confirm its purity and concentration (See Protocol 1).

    • Review Handling Procedures: Ensure you are minimizing the time the aqueous solution spends at room temperature and protecting it from light.

    • Evaluate Buffer pH: Verify the pH of your aqueous buffer. Extremes in pH can accelerate degradation.

start Inconsistent / Low Biological Activity prep_fresh Prepare Fresh Working Solution start->prep_fresh test_activity Re-run Experiment prep_fresh->test_activity result_ok Problem Solved test_activity->result_ok Activity Restored result_bad Problem Persists test_activity->result_bad No Improvement check_stock Analyze Stock Purity via HPLC review_handling Review Handling (Temp, Light, Time) check_stock->review_handling Stock OK new_stock Use New Stock Vial or Order New Compound check_stock->new_stock Stock Degraded result_bad->check_stock

Caption: Troubleshooting workflow for reduced biological activity.

Issue 2: Unexpected peaks appear in my HPLC chromatogram after incubating this compound in an aqueous buffer.

The appearance of new peaks is a direct indication of degradation.

  • Possible Cause: this compound is degrading into other products in your experimental conditions.

  • Troubleshooting Steps:

    • Characterize Peaks: If possible, use mass spectrometry (LC-MS) to identify the degradation products. This can help understand the degradation pathway (e.g., oxidation, hydrolysis).

    • Perform a Time-Course Study: Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation under your specific conditions.

    • Optimize Conditions: Based on the degradation rate, adjust your experimental protocol. This may involve shortening incubation times, lowering the temperature, or adjusting the buffer pH.

Quantitative Data on Vinca Alkaloid Stability

Table 1: Estimated Stability of Vinblastine Sulfate (B86663) in Aqueous Solution (in the absence of light)

Temperature (°C)t90 (Time for 10% degradation)
510.7 years
25150 days
3716.6 days

(Data sourced from studies on vinblastine sulfate and may be used for illustrative purposes)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the purity of this compound and detect degradation products.

  • Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 10 mM Potassium Phosphate buffer, pH adjusted to 4.5.

    • Solvent B: Methanol or Acetonitrile.

  • Elution: A gradient elution is often effective. For example:

    • Start with 50% Solvent B.

    • Linearly increase to 90% Solvent B over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes. (Note: The exact gradient should be optimized for your specific column and system.)

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV detection at 220 nm or 254 nm.

  • Sample Preparation: Dilute the this compound solution in the initial mobile phase composition to a final concentration within the linear range of the detector (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time. The retention time for this compound will need to be determined using a pure reference standard.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation stock Prepare Concentrated Stock (e.g., in DMSO) dilute Dilute Stock in Aqueous Buffer stock->dilute Immediately before use inject Inject Sample onto C18 Column dilute->inject run Run Gradient Elution inject->run detect Detect at 254 nm run->detect analyze Analyze Chromatogram detect->analyze compare Compare Peak Area/% Purity to Reference/Time Zero analyze->compare

Caption: Experimental workflow for assessing this compound stability.

Protocol 2: Recommended Procedure for Preparation and Handling of Aqueous Solutions

  • Stock Solution Preparation:

    • Accurately weigh the this compound powder in a fume hood.

    • Dissolve in a minimal amount of anhydrous DMSO to create a high-concentration stock (e.g., 10-20 mM).

    • Aliquot the stock solution into small-volume, light-protecting microfuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for long-term storage.

  • Working Solution Preparation:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Immediately before the experiment, dilute the stock solution to the final desired concentration using your pre-chilled aqueous buffer (e.g., PBS, Tris).

    • Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.

    • Mix thoroughly by gentle vortexing.

  • Handling During Experiment:

    • Keep the prepared aqueous working solution on ice and protected from light throughout the experiment.

    • Prepare only the volume needed for the immediate experiment to minimize waste and degradation of unused solution.

    • Discard any unused aqueous solution at the end of the day. Do not re-freeze aqueous dilutions.

cluster_pathway Hypothetical this compound Degradation in Aqueous Solution AVLB This compound (Parent Compound) Oxidation Oxidation (e.g., 19'-oxo derivative) AVLB->Oxidation + O2, Temp Isomerization Isomerization AVLB->Isomerization pH, Temp Hydrolysis Hydrolysis (Cleavage of ester) AVLB->Hydrolysis pH (acid/base) Other Other Products Oxidation->Other Isomerization->Other

Caption: Potential degradation pathways for this compound.

References

Anhydrovinblastine Solubility Enhancement for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is anhydrovinblastine (B1203243) and what is its mechanism of action?

This compound is a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine, recognized for its potential antineoplastic properties.[1] Its primary mechanism of action involves targeting and binding to tubulin, which inhibits the formation of microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing tumor cells to arrest in the M phase of the cell cycle.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2] It is also soluble in chloroform.[2] For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. However, it is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.

Q4: How should I store this compound powder and stock solutions?

This compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year. It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

Issue 1: this compound precipitates immediately upon addition to my aqueous cell culture medium.

This is a common issue with hydrophobic compounds dissolved in an organic solvent like DMSO when they are introduced into an aqueous environment. The rapid change in solvent polarity causes the compound to "crash out" of the solution.

  • Solution 1: Pre-warm the media. Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.

  • Solution 2: Use a serial dilution approach. Instead of adding a highly concentrated stock solution directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media. This gradual decrease in DMSO concentration can help maintain solubility.

  • Solution 3: Gentle mixing. When adding the this compound solution to the media, do so dropwise while gently swirling or vortexing the media to ensure rapid and even distribution. This prevents localized high concentrations that can lead to precipitation.

  • Solution 4: Reduce the final concentration. The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try reducing the final concentration to see if the precipitation issue is resolved.

Issue 2: The media containing this compound appears clear initially but becomes cloudy or forms a precipitate after incubation.

Delayed precipitation can occur due to several factors, including interactions with media components, temperature fluctuations, or evaporation.

  • Solution 1: Check for media interactions. this compound may interact with components in your specific cell culture medium. You can test the compound's stability in a simpler buffered solution like PBS to see if media components are the cause. If so, you may need to try a different media formulation.

  • Solution 2: Ensure proper incubator humidification. Evaporation of media in the incubator over time can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure your incubator has adequate humidity.

  • Solution 3: Minimize temperature cycling. Repeatedly removing your culture plates or flasks from the incubator can cause temperature fluctuations that may affect the compound's solubility. Minimize the time your cultures are outside the incubator.

Quantitative Data Presentation

PropertyValueSource(s)
Molecular Weight 792.96 g/mol
Solubility in DMSO Soluble (A stock concentration of 40 mg/mL has been noted in an example for in vivo formulation)
Solubility in Chloroform Soluble
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 1 year

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the this compound powder to room temperature before opening the vial to prevent condensation.

    • Based on the desired stock concentration and the molecular weight (792.96 g/mol ), calculate the required mass of this compound and volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve 7.93 mg of this compound in 1 mL of DMSO.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Dilution of this compound for In Vitro Assays

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile tubes for dilution

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • When adding the this compound solution to the medium at each dilution step, add it dropwise while gently vortexing to ensure proper mixing and prevent precipitation.

    • Ensure the final concentration of DMSO in the culture medium is below 0.5% (preferably ≤ 0.1%).

    • Add the final diluted this compound solution to your cell culture plates.

Visualizations

Anhydrovinblastine_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_troubleshoot Troubleshooting Precipitation cluster_solutions Solutions start Start with this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM stock) start->dissolve store Aliquot and Store at -80°C dissolve->store precipitate Precipitation Observed? store->precipitate Dilute for Assay check_media Media Pre-warmed to 37°C? precipitate->check_media check_mixing Gentle and Thorough Mixing? check_media->check_mixing Yes warm_media Warm Media check_media->warm_media No check_dilution Used Serial Dilution? check_mixing->check_dilution Yes improve_mixing Improve Mixing Technique check_mixing->improve_mixing No check_conc Final Concentration Too High? check_dilution->check_conc Yes serial_dilute Perform Serial Dilution check_dilution->serial_dilute No lower_conc Lower Final Concentration check_conc->lower_conc Yes success Successful Solubilization lower_conc->success Re-test

Caption: Troubleshooting workflow for this compound precipitation.

Anhydrovinblastine_Signaling_Pathway cluster_cell Cellular Response to this compound cluster_cytoskeleton Cytoskeleton cluster_cycle Cell Cycle cluster_apoptosis Apoptosis Induction AVB This compound tubulin α/β-Tubulin Dimers AVB->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits spindle Mitotic Spindle Disruption microtubules->spindle g2m G2/M Phase Arrest spindle->g2m jnk JNK Activation g2m->jnk bcl2 Modulation of Bcl-2 Family Proteins jnk->bcl2 Phosphorylates caspases Caspase Activation bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: this compound's proposed signaling pathway.

References

Troubleshooting low efficacy of Anhydrovinblastine in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Anhydrovinblastine in cell line experiments.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate your experiments.

Q1: My cell viability assay (e.g., MTT) shows little to no dose-dependent decrease in viability after this compound treatment. What are the possible causes?

A1: Several factors could contribute to the lack of a significant effect in your cell viability assay. Here's a systematic approach to troubleshooting:

  • Drug Integrity and Activity:

    • Improper Storage: this compound, like other Vinca alkaloids, can be sensitive to temperature and light. Ensure it has been stored correctly according to the manufacturer's instructions, typically at -20°C or below and protected from light.

    • Degradation in Culture Media: The stability of this compound in your specific cell culture medium at 37°C over the course of your experiment (e.g., 24, 48, 72 hours) may be a factor. While specific data on this compound's half-life in various media is limited, it's a known issue for some compounds. Consider performing a time-course experiment to see if the effect diminishes over time.

    • Incorrect Concentration: Double-check your stock solution calculations and dilutions. Serial dilution errors are a common source of inaccurate final concentrations.

  • Cell Line-Specific Factors:

    • Multidrug Resistance (MDR): Your cell line may express high levels of efflux pumps like P-glycoprotein (P-gp), which actively remove this compound from the cell, preventing it from reaching its target.[1] This is a common mechanism of resistance to Vinca alkaloids.[1] Consider co-treatment with a P-gp inhibitor, such as verapamil, to see if this restores sensitivity.[2][3]

    • Tubulin Isotype Expression: Alterations in the expression of different β-tubulin isotypes can affect the binding affinity of Vinca alkaloids, leading to reduced efficacy.

    • Slow Proliferation Rate: this compound primarily targets dividing cells by disrupting microtubule formation during mitosis.[4] If your cell line has a very long doubling time, the effects of the drug may take longer to become apparent.

  • Experimental Procedure:

    • Assay-Specific Issues: For MTT assays, ensure that the formazan (B1609692) crystals are fully dissolved before reading the absorbance, as incomplete solubilization can lead to inaccurate results.[5][6] Also, be aware that components in the media, like phenol (B47542) red, can sometimes interfere with the assay.[5][7]

    • Incubation Time: The chosen incubation time might be too short to observe a significant effect. A standard 48 or 72-hour incubation is often necessary to see the full cytotoxic or anti-proliferative effects of microtubule-targeting agents.

Q2: I am not observing the expected M-phase cell cycle arrest with this compound in my flow cytometry analysis. Why might this be?

A2: A lack of M-phase arrest can be due to several reasons, ranging from the drug's effectiveness to the technical execution of the experiment.

  • Suboptimal Drug Concentration: The concentration of this compound used may be too low to induce a robust cell cycle arrest. It's advisable to perform a dose-response experiment to determine the optimal concentration for inducing M-phase arrest in your specific cell line.

  • Insufficient Treatment Duration: The cells may not have been exposed to the drug long enough for a significant population to accumulate in mitosis. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.

  • Cell Synchronization Issues: If you are using synchronized cells, ensure that the synchronization protocol is efficient and that the cells are progressing through the cell cycle as expected.

  • Flow Cytometry Staining and Acquisition:

    • Improper Fixation: Inadequate fixation can lead to poor DNA staining and an inability to resolve the different phases of the cell cycle. Using ice-cold 70% ethanol (B145695) is a common and effective method.

    • Inadequate Staining: Ensure that the concentration of the DNA dye (e.g., propidium (B1200493) iodide) and RNase A are optimal.

    • Instrument Settings: Incorrect voltage and compensation settings on the flow cytometer can lead to poor resolution of the cell cycle peaks. Always include control samples to properly set up the instrument.[8][9]

Q3: My apoptosis assay (e.g., Annexin V/PI) does not show a significant increase in apoptotic cells after this compound treatment. What should I consider?

A3: Observing a lack of apoptosis can be perplexing, but several factors can explain this outcome.

  • Kinetics of Apoptosis: You might be looking at the wrong time point. Apoptosis is a dynamic process, and the peak of apoptosis can vary depending on the cell line and drug concentration. A time-course experiment is crucial to capture the optimal window for detecting apoptosis.[10]

  • Cell Death Mechanism: While this compound is known to induce apoptosis, at very high concentrations, it might induce necrosis. Also, some cell lines may be more prone to other forms of cell death.

  • Assay Sensitivity and Technique:

    • Annexin V Staining: This assay detects the externalization of phosphatidylserine, an early apoptotic event. If you are looking at a late time point, many cells may have already progressed to secondary necrosis (Annexin V and PI positive), or the apoptotic bodies may have been washed away during sample preparation.

    • Harsh Cell Handling: For adherent cells, overly aggressive trypsinization can damage the cell membrane, leading to false-positive PI staining.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of this compound? this compound is a semisynthetic derivative of the Vinca alkaloid vinblastine.[4] Like other Vinca alkaloids, it binds to tubulin and inhibits microtubule formation. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the M phase and ultimately inducing apoptosis.[4]

  • How should I prepare and store my this compound stock solution? It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Before use, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium.

  • What are some known mechanisms of resistance to this compound? The primary mechanism of resistance to Vinca alkaloids, including this compound, is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp).[1] P-gp is an efflux pump that actively transports the drug out of the cancer cell, reducing its intracellular concentration and thus its efficacy.[1] Alterations in the expression of β-tubulin isotypes can also contribute to resistance.

  • Can I combine this compound with other drugs? Yes, combination therapies are a common strategy in cancer treatment. Combining this compound with a P-glycoprotein inhibitor, such as verapamil, can potentially overcome multidrug resistance.[2][3]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeReported IC50 (µM)Citation
P388/NVB (resistant)Murine Leukemia> 0.1 (in vitro)[1]
Note:Researchers are advised to perform their own dose-response experiments to determine the IC50 for their specific experimental system.
Table 2: Stability of this compound in Solution

Specific quantitative data on the stability of this compound in various cell culture media over time is limited in the available literature. It is a good practice to prepare fresh dilutions of the drug from a frozen stock solution for each experiment to minimize potential degradation.

SolventTemperatureDurationStability NotesCitation
DMSO (stock solution)-20°CLong-termGenerally stable when stored properly in aliquots and protected from light.
Cell Culture Media37°C24-72 hoursStability can be variable depending on the media components. It is recommended to minimize the time the diluted drug is kept at 37°C before and during the experiment.
PBS/DMSO mixture (pH 7.4)Room Temp24 hoursSome compounds show good stability under these conditions.[8]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
  • Cell Treatment: Treat cells with this compound as required for your experiment.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

Anhydrovinblastine_Pathway cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Anhydrovinblastine_in This compound (intracellular) This compound->Anhydrovinblastine_in Enters Cell Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle Forms M_Phase_Arrest M-Phase Arrest MitoticSpindle->M_Phase_Arrest Leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Induces Cell Cell Membrane Pgp P-glycoprotein (Efflux Pump) Pgp->Anhydrovinblastine_in Efflux Anhydrovinblastine_in->Tubulin Troubleshooting_Workflow Start Low this compound Efficacy Observed Check_Drug 1. Verify Drug Integrity - Storage Conditions? - Fresh Dilutions? Start->Check_Drug Check_Cells 2. Assess Cell Line - MDR Expression (P-gp)? - Proliferation Rate? Check_Drug->Check_Cells Check_Protocol 3. Review Experimental Protocol - Correct Concentrations? - Adequate Incubation Time? Check_Cells->Check_Protocol MDR_Test Co-treat with P-gp Inhibitor Check_Cells->MDR_Test Time_Course Perform Time-Course & Dose-Response Check_Protocol->Time_Course Efficacy_Restored Efficacy Restored MDR_Test->Efficacy_Restored Yes No_Change No Change MDR_Test->No_Change No Optimize Optimize Assay Parameters Time_Course->Optimize Alternative_Assay Consider Alternative Assay or Cell Line No_Change->Alternative_Assay Optimize->Efficacy_Restored Experimental_Workflow Start Start Experiment Seed_Cells Seed Cells Start->Seed_Cells Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Cell_Cycle Cell Cycle (Flow Cytometry) Incubate->Cell_Cycle Apoptosis Apoptosis (Annexin V/PI) Incubate->Apoptosis Data_Analysis Data Analysis Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

References

Technical Support Center: Optimization of Anhydrovinblastine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anhydrovinblastine (AHVB). This resource provides essential guidance in a question-and-answer format to help you design, troubleshoot, and optimize your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: 3',4'-Anhydrovinblastine is a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine (B1199706).[1] Like other vinca alkaloids, its primary mechanism of action involves binding to tubulin and inhibiting the formation of microtubules. This disruption of the mitotic spindle assembly arrests tumor cells in the M phase of the cell cycle, ultimately leading to apoptosis.[1] It is also a key precursor in the synthesis of other important vinca alkaloids like vinorelbine.[2]

Q2: What is a recommended starting dose for an in vivo efficacy study? A2: There is no universally established starting dose for this compound, as the optimal dose is highly dependent on the animal model, tumor type, and administration route. However, preclinical toxicity studies in rats provide a crucial reference point. A single intraperitoneal injection identified a subacute toxic dosage of 3.0 mg/kg, which was the maximum dose that allowed for the survival of all animals in the group.[3] It is strongly recommended to begin with a much lower dose and perform a dose-escalation study, such as a Maximum Tolerated Dose (MTD) experiment, to determine the safe and effective range for your specific model.

Q3: What is the most appropriate administration route for this compound? A3: The choice of administration route depends on the experimental objectives. The scientific literature describes both intravenous (IV) and intraperitoneal (IP) administration for this compound and related compounds in murine models.[3]

  • Intravenous (IV): Ensures 100% bioavailability and provides rapid systemic exposure. This is a common route for efficacy studies.[3][4]

  • Intraperitoneal (IP): Offers ease of administration and allows for rapid absorption, though bioavailability may be less complete than IV.[3][4]

The rate of absorption generally follows the order: IV > IP > IM > SC > PO.[5]

Q4: What vehicle should I use to formulate this compound for injection? A4: For in vivo studies, substances for parenteral delivery should be sterile and isotonic.[5] A common vehicle used for administering vinca alkaloids, including this compound, is a sterile saline solution.[3] Vinca alkaloids like vinblastine have shown stability in 0.9% sodium chloride, 5% dextrose, and Ringer's Lactate infusion fluids.[6] Given that this compound can be poorly soluble, careful formulation is necessary.

Q5: What are the expected signs of toxicity in animals? A5: While specific toxicity data for this compound is limited, toxicity associated with the vinca alkaloid class is well-documented. Researchers should monitor animals closely for:

  • Weight Loss: A significant drop in body weight is a primary indicator of toxicity.

  • Neurotoxicity: Vinca alkaloids are known for potential neurotoxic side effects, which may manifest as altered gait, lethargy, or paralysis in animal models.

  • General Morbidity: Look for signs such as ruffled fur, hunched posture, dehydration, and reduced activity.

  • Injection Site Reactions: Local irritation or inflammation may occur depending on the formulation and administration route.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
High Animal Mortality or Severe Toxicity at Low Doses 1. The dose is above the MTD for the specific animal strain or model. 2. Formulation issue (e.g., non-isotonic, wrong pH). 3. Rapid injection rate (especially for IV).1. Immediately halt the experiment at that dose. 2. Conduct a formal Maximum Tolerated Dose (MTD) study (see protocol below). 3. Review and verify the formulation preparation and vehicle composition. 4. Administer IV injections more slowly.
No Observable Anti-Tumor Effect 1. The dose is too low (sub-therapeutic). 2. Poor bioavailability with the chosen administration route (e.g., IP vs. IV). 3. Rapid metabolism and clearance of the compound. 4. The tumor model is resistant to vinca alkaloids.1. Cautiously escalate the dose, ensuring it remains below the determined MTD. 2. Switch to a route with higher bioavailability, such as IV.[5] 3. Consider conducting pharmacokinetic (PK) studies to measure drug exposure in plasma and tumor tissue. 4. Test the compound on a different tumor cell line known to be sensitive to microtubule inhibitors.
Precipitate Forms in the Drug Solution 1. Poor aqueous solubility of this compound. 2. The solution is supersaturated or has been stored improperly.1. Test biocompatible solvents or co-solvents (e.g., DMSO, PEG), ensuring the final concentration is non-toxic. Always include a vehicle-only control group. 2. Gentle warming or sonication may aid dissolution. 3. Prepare the solution fresh before each use. Verify the stability of the compound in your chosen vehicle over the experiment's duration.[7]
High Variability in Experimental Results 1. Inconsistent formulation or dosing technique. 2. Significant animal-to-animal variation in metabolism or tumor growth. 3. Insufficient number of animals per group.1. Ensure the formulation is homogenous and that the dosing technique is precise and consistent for all animals. 2. Increase the number of animals per group to improve statistical power. 3. Ensure tumors are of a consistent size at the start of treatment.

Quantitative Data Summary

Table 1: Subacute Toxicity of this compound and Related Vinca Alkaloids in Rats This data provides a comparative reference for the toxicity of this compound. The subacute toxic dosage was defined as the maximum single intraperitoneal dose that allowed for the survival of all animals in a group of three.

CompoundSubacute Toxic Dosage (mg/kg)Administration RouteAnimal ModelReference
This compound (AHVB) 3.0 Intraperitoneal (IP)Male NB Rats[3]
Navelbine® (Vinorelbine)2.0Intraperitoneal (IP)Male NB Rats[3]
Vincristine Sulfate (B86663)0.7Intraperitoneal (IP)Male NB Rats[3]

Table 2: Recommended Administration Volumes and Needle Sizes for Mice Adhering to recommended volumes is critical to avoid adverse effects.

RouteMax VolumeRecommended Needle Size (Gauge)Reference
Intravenous (IV) (Tail Vein)< 0.2 mL27-30[5]
Intraperitoneal (IP) < 2.0 mL25-27[5]
Subcutaneous (SC) < 1.0 mL25-27[8]
Oral Gavage (PO) < 0.5 mL18-22 (flexible tube)[8]

Experimental Protocols

Protocol: Maximum Tolerated Dose (MTD) Study for this compound in Tumor-Bearing Mice

Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity (DLT), typically defined as >20% body weight loss or severe clinical signs of distress.

Materials:

  • This compound

  • Sterile, isotonic vehicle (e.g., 0.9% saline)

  • Tumor-bearing mice (e.g., SCID or Rag-2 mice with H460 tumor xenografts[3])

  • Sterile syringes and needles (appropriate gauge for the chosen route)

  • Calibrated scale for animal weighing

  • Animal monitoring log sheets

Methodology:

  • Animal and Tumor Model:

    • Select a relevant mouse strain and tumor model. Allow tumors to become established, typically reaching a palpable size of 100-150 mm³.

    • Randomize animals into treatment groups (n=3-5 animals per group) plus a vehicle control group.

  • Dose Level Selection:

    • Based on the rat toxicity data (3.0 mg/kg IP causing no mortality[3]), select a conservative starting dose (e.g., 1.0 mg/kg).

    • Establish several dose escalation cohorts (e.g., 1.0, 2.0, 3.0, 4.0, 5.0 mg/kg). The exact levels should be adjusted based on emerging results.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound. Ensure complete dissolution.

    • On the day of injection, dilute the stock solution with the vehicle to the final desired concentrations.

    • Administer the selected dose via the chosen route (e.g., a single IV injection). Administer an equivalent volume of vehicle to the control group.

  • Monitoring and Data Collection:

    • Body Weight: Weigh each animal daily for at least 14 days.

    • Clinical Observations: Observe animals twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of dehydration). Score and record all observations systematically.

    • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days to assess preliminary efficacy.

    • Endpoint: The MTD is defined as the highest dose at which no more than one animal in the cohort experiences a DLT. If significant toxicity is observed, a lower dose should be tested.

  • Data Analysis:

    • Plot the mean body weight change for each group over time.

    • Summarize clinical observations for each dose level.

    • Identify the MTD based on the predefined toxicity criteria. This dose can then be used as the upper limit for subsequent efficacy studies.

Visualizations

Signaling and Workflow Diagrams

Anhydrovinblastine_MoA cluster_drug Drug Action cluster_cellular Cellular Process This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Polymerization Microtubule Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle M_Phase M-Phase Arrest Spindle->M_Phase Failure leads to Apoptosis Apoptosis M_Phase->Apoptosis Triggers MTD_Workflow start Start: Establish Tumor Model (e.g., H460 Xenograft) grouping Randomize Mice into Cohorts (n=3-5/group + Vehicle) start->grouping dose_select Select Starting Dose (e.g., 1 mg/kg based on rat data) grouping->dose_select administer Administer Single Dose of this compound or Vehicle dose_select->administer monitor Monitor Daily: - Body Weight - Clinical Signs of Toxicity administer->monitor decision Dose-Limiting Toxicity (DLT) Observed? monitor->decision mtd_yes DLT Occurred: This dose is > MTD. Test lower dose. decision->mtd_yes Yes mtd_no No DLT: This dose is ≤ MTD. Escalate dose in next cohort. decision->mtd_no No end End: Identify MTD for Use in Efficacy Studies mtd_yes->end mtd_no->administer Re-run with new cohort mtd_no->end Troubleshooting_Logic start Problem Observed is_toxic Is there high toxicity (e.g., >20% weight loss)? start->is_toxic toxic_yes Toxicity is the issue is_toxic->toxic_yes Yes toxic_no Lack of efficacy is the issue is_toxic->toxic_no No check_dose Is dose based on MTD study? toxic_yes->check_dose dose_no No -> Conduct MTD Study check_dose->dose_no No dose_yes Yes -> Re-evaluate MTD or check formulation/vehicle toxicity check_dose->dose_yes Yes check_efficacy_dose Is dose at or near MTD? toxic_no->check_efficacy_dose efficacy_dose_no No -> Escalate dose cautiously check_efficacy_dose->efficacy_dose_no No efficacy_dose_yes Yes -> Dose may be sufficient check_efficacy_dose->efficacy_dose_yes Yes check_route Consider alternative route (e.g., IV) or conduct PK study efficacy_dose_yes->check_route

References

Identifying and minimizing byproducts in Anhydrovinblastine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of anhydrovinblastine (B1203243).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the coupling of catharanthine (B190766) and vindoline (B23647). Two widely used approaches are the Polonovski-Potier reaction and the iron(III)-mediated coupling.[1] The Polonovski-Potier reaction utilizes an N-oxide derivative of catharanthine, while the iron(III)-mediated coupling employs reagents like iron(III) chloride to facilitate the reaction.[1][2]

Q2: What are the major byproducts observed during this compound synthesis?

A2: The primary byproducts encountered during the coupling of catharanthine and vindoline are diastereomers and oxidation products. The most significant byproducts include:

  • 16'-epi-anhydrovinblastine: This is a diastereomer of the desired this compound, differing in the stereochemistry at the C16' position. Its formation is particularly prominent in the Polonovski-Potier reaction at higher temperatures.[1]

  • Leurosidine (B1205338): An isomer of vinblastine (B1199706) where the hydroxyl group is at the C20' position. It is a common byproduct in iron(III)-promoted coupling reactions.[1][2]

  • Oxidative oligomers: These can form due to the highly electron-rich nature of the aromatic substrates, leading to undesired polymerization and lower yields of this compound.[1]

Q3: How can I identify the presence of these byproducts in my reaction mixture?

A3: Byproducts in the this compound synthesis can be identified and quantified using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for separating and quantifying this compound and its byproducts.[3] For structural confirmation, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential. Direct-injection electrospray ionization mass spectrometry (ESI-MS) can be used for rapid identification of the alkaloids in the reaction mixture.[3]

Troubleshooting Guides

Issue 1: High levels of 16'-epi-anhydrovinblastine detected.

Cause: The formation of the undesired 16'-epi-anhydrovinblastine is highly dependent on the reaction temperature, especially in the Polonovski-Potier reaction. Higher temperatures favor the formation of this epimer.[1][2]

Solution:

  • Strict Temperature Control: It is crucial to maintain a low reaction temperature. Conducting the reaction at temperatures between -40°C and -78°C significantly enhances the diastereoselectivity, favoring the formation of the desired this compound.[1][2]

Reaction TemperatureDiastereomeric Ratio (this compound : 16'-epi-anhydrovinblastine)
0°C1:1[2]
-78°C≥ 5:1[2]
Issue 2: Significant formation of Leurosidine.

Cause: Leurosidine is a common byproduct in iron(III)-promoted coupling reactions. Its formation is influenced by the specific reaction conditions and the subsequent workup steps.[1][2]

Solution:

  • Optimization of Reaction Conditions: The ratio of vinblastine (formed from this compound) to leurosidine can be influenced by the specifics of the Fe(III)-NaBH4/O2 oxidation conditions.[2] While the direct synthesis of this compound aims to avoid this subsequent oxidation, controlling the stoichiometry of reagents and reaction time is important.

  • Modified Workup: The initial product of the coupling is an iminium ion. The choice of reducing agent and conditions for its reduction to this compound can impact the overall product distribution.[2]

Issue 3: Low yield of this compound and presence of oligomeric byproducts.

Cause: Oxidative oligomerization can compete with the desired coupling reaction, especially with highly electron-rich aromatic substrates, leading to a decrease in the yield of this compound.[1]

Solution:

  • Control of Reagent Stoichiometry: Carefully controlling the equivalents of the coupling agents (e.g., FeCl3) is critical. Using a large excess may promote side reactions.

  • Solvent System: The choice of solvent can influence the solubility of reactants and intermediates, potentially affecting the reaction rate and selectivity. The use of co-solvents like 2,2,2-trifluoroethanol (B45653) (CF3CH2OH) with aqueous HCl has been shown to improve the conversion to this compound by enhancing the solubility of the reactants.[2]

Experimental Protocols

Key Experiment: Iron(III)-Mediated Coupling of Catharanthine and Vindoline

This protocol is adapted from a method for the direct coupling to produce this compound.

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl3)

  • 2,2,2-Trifluoroethanol (CF3CH2OH)

  • 0.1 N Hydrochloric acid (HCl)

  • Sodium borohydride (B1222165) (NaBH4)

Procedure:

  • Prepare a solution of catharanthine and vindoline in a mixture of 0.1 N HCl and CF3CH2OH.[1]

  • To this solution, add 5 equivalents of FeCl3 at 23°C.[1][2]

  • Allow the reaction to proceed, monitoring the formation of the intermediate iminium ion.

  • Upon completion of the coupling, reduce the intermediate by adding NaBH4.[1]

  • The resulting this compound can then be isolated and purified using standard chromatographic techniques.

Visualizations

Anhydrovinblastine_Synthesis_Byproducts cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_products Products Catharanthine Catharanthine Coupling Coupling (e.g., FeCl3 or Polonovski-Potier) Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling This compound This compound (Desired Product) Coupling->this compound Epi_this compound 16'-epi-anhydrovinblastine (Byproduct) Coupling->Epi_this compound High Temp. Leurosidine Leurosidine (Byproduct) Coupling->Leurosidine Fe(III) conditions Oligomers Oxidative Oligomers (Byproduct) Coupling->Oligomers

Caption: Byproduct formation in this compound synthesis.

Troubleshooting_Workflow Start Start: Analyze Reaction Mixture (HPLC, LC-MS) Identify_Byproduct Identify Major Byproduct(s) Start->Identify_Byproduct High_Epi High 16'-epi-anhydrovinblastine? Identify_Byproduct->High_Epi High_Leurosidine High Leurosidine? High_Epi->High_Leurosidine No Optimize_Temp Action: Lower Reaction Temperature (-40°C to -78°C) High_Epi->Optimize_Temp Yes Low_Yield Low Yield / Oligomers? High_Leurosidine->Low_Yield No Optimize_Fe Action: Optimize Fe(III) Stoichiometry and Workup Conditions High_Leurosidine->Optimize_Fe Yes Optimize_Stoich_Solvent Action: Adjust Reagent Stoichiometry & Optimize Solvent System Low_Yield->Optimize_Stoich_Solvent Yes End End: Re-analyze Mixture Low_Yield->End No Optimize_Temp->End Optimize_Fe->End Optimize_Stoich_Solvent->End

Caption: Troubleshooting workflow for byproduct minimization.

References

Technical Support Center: Overcoming Anhydrovinblastine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anhydrovinblastine (B1203243) and encountering resistance in cancer cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound-resistant cancer cells.

Issue 1: this compound shows reduced cytotoxicity in our cancer cell line compared to literature values.

  • Question 1.1: How can we confirm if our cell line has developed resistance to this compound?

    • Answer: First, perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value of this compound in your cell line and compare it to the IC50 of a known sensitive, parental cell line. A significant increase in the IC50 value suggests acquired resistance. You can also compare your results to published data for the same cell line.

  • Question 1.2: What are the primary molecular mechanisms we should investigate for this compound resistance?

    • Answer: The most common mechanisms of resistance to Vinca (B1221190) alkaloids like this compound are:

      • Overexpression of ATP-binding cassette (ABC) transporters: Specifically, P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2) are known to efflux these drugs from the cell, reducing their intracellular concentration.[1][2][3][4][5]

      • Alterations in β-tubulin: Mutations in the tubulin protein, the direct target of this compound, can prevent the drug from binding effectively. Changes in the expression of different β-tubulin isotypes can also contribute to resistance.

      • Activation of survival signaling pathways: Pathways such as PI3K/Akt/mTOR and Ras/MAPK can be upregulated to promote cell survival and counteract the apoptotic effects of the drug.

  • Question 1.3: What initial experiments should we perform to identify the resistance mechanism in our cell line?

    • Answer:

      • For ABC transporters:

        • Western Blot or qPCR: To check for the overexpression of P-gp, MRP1, and BCRP.

        • Efflux Assay: Use a fluorescent substrate of these transporters (e.g., Rhodamine 123 for P-gp) to measure their activity. A lower intracellular accumulation of the dye in your resistant cells compared to sensitive cells indicates increased efflux.

      • For β-tubulin alterations:

        • Gene Sequencing: Sequence the β-tubulin gene(s) to identify any potential mutations in the drug-binding site.

        • Western Blot: To analyze the expression levels of different β-tubulin isotypes.

Issue 2: Our attempts to overcome this compound resistance with a P-gp inhibitor are not working.

  • Question 2.1: We are using a known P-gp inhibitor, but still observe resistance. What could be the reason?

    • Answer: There are several possibilities:

      • Multiple resistance mechanisms: Your cell line may have more than one resistance mechanism at play. For instance, in addition to P-gp overexpression, there might be a β-tubulin mutation.

      • Involvement of other transporters: Other ABC transporters like MRP1 or BCRP might be responsible for the drug efflux. Not all inhibitors are specific to P-gp.

      • Ineffective inhibitor concentration: The concentration of the P-gp inhibitor might be insufficient to fully block its activity. Perform a dose-response experiment with the inhibitor.

      • Inhibitor is also a substrate: Some inhibitors can also be substrates of the efflux pump, leading to their own extrusion from the cell.

  • Question 2.2: How can we investigate if other resistance mechanisms are present?

    • Answer:

      • Perform the experiments suggested in Question 1.3 to check for β-tubulin mutations and the expression of other ABC transporters.

      • Consider a broader screening approach, such as RNA sequencing or proteomic analysis, to compare the resistant and sensitive cell lines and identify other differentially expressed genes or proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound is a semi-synthetic derivative of vinblastine (B1199706), a Vinca alkaloid. Like other Vinca alkaloids, it is a microtubule-destabilizing agent. It binds to β-tubulin and inhibits the polymerization of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis (cell death).

Q2: What are the main advantages of developing new this compound analogs? A2: A major limitation of vinblastine is the development of drug resistance, often mediated by P-gp. Research has focused on creating analogs of vinblastine, such as modified this compound, that are less susceptible to efflux by P-gp. Some new derivatives have shown significantly greater potency against cancer cells and the ability to overcome P-gp-mediated resistance.

Q3: What is the role of combination therapy in overcoming this compound resistance? A3: Combination therapy is a key strategy to combat drug resistance. For this compound resistance, this can involve:

  • Co-administration with an ABC transporter inhibitor: This can restore the intracellular concentration of this compound.

  • Combining with drugs that have different mechanisms of action: For example, combining a microtubule inhibitor with a DNA-damaging agent can target cancer cells through multiple pathways, making it harder for them to develop resistance.

  • Using drugs that target resistance-mediating signaling pathways: For instance, a PI3K inhibitor could be used alongside this compound in cells with an overactive PI3K/Akt pathway.

Q4: Are there any known signaling pathways that are commonly altered in this compound-resistant cells? A4: Yes, several signaling pathways have been implicated in resistance to microtubule-targeting agents. These include the PI3K/Akt/mTOR, Ras/MAPK, and STAT3 signaling pathways. Activation of these pathways can promote cell survival, inhibit apoptosis, and contribute to the overall resistant phenotype.

Data Presentation

Table 1: IC50 Values of this compound and Related Compounds in Sensitive and Resistant Cell Lines

Cell LineCompoundIC50 (nM) in Sensitive CellsIC50 (nM) in Resistant CellsFold ResistanceReference
P388/ADRVinblastine1.5 ± 0.2120 ± 1580
K562/ADRVinblastine2.0 ± 0.3150 ± 2075
H1299Docetaxel30 ± 3.1N/AN/A
H1299Vinblastine30 ± 5.9N/AN/A
H1299Docetaxel + Vinblastine15 ± 2.6 (Docetaxel)N/AN/A
H1299Docetaxel + Vinblastine5 ± 5.6 (Vinblastine)N/AN/A

Note: Data for this compound specifically is limited in the provided search results; vinblastine and other microtubule inhibitors are used as representative examples.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for P-glycoprotein Expression

  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 7.5% SDS-polyacrylamide gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C219) overnight at 4°C. Also, probe for a loading control like β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Anhydrovinblastine_Resistance_Mechanisms cluster_0 Mechanisms of Resistance This compound This compound Cell Cancer Cell This compound->Cell Enters Apoptosis Apoptosis This compound->Apoptosis Induces Efflux Drug Efflux Target_Alteration Target Alteration Survival_Signaling Survival Signaling Pgp P-gp (MDR1) Efflux->Pgp MRP1 MRP1 Efflux->MRP1 BCRP BCRP Efflux->BCRP Tubulin_Mutation β-Tubulin Mutation Target_Alteration->Tubulin_Mutation Tubulin_Isotype β-Tubulin Isotype Shift Target_Alteration->Tubulin_Isotype PI3K_Akt PI3K/Akt Pathway Survival_Signaling->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Survival_Signaling->Ras_MAPK Pgp->this compound Pumps out MRP1->this compound Pumps out BCRP->this compound Pumps out Tubulin_Mutation->this compound Prevents binding Tubulin_Isotype->this compound Reduces affinity PI3K_Akt->Apoptosis Inhibits Ras_MAPK->Apoptosis Inhibits

Caption: Key mechanisms of this compound resistance in cancer cells.

Overcoming_Resistance_Workflow Start Resistant Cell Line Identified Hypothesis Hypothesize Resistance Mechanism Start->Hypothesis ABC_Transporters Increased Efflux? Hypothesis->ABC_Transporters Yes Tubulin_Alt Tubulin Alteration? Hypothesis->Tubulin_Alt Yes Signaling_Path Altered Signaling? Hypothesis->Signaling_Path Yes Exp_ABC Western Blot / Efflux Assay ABC_Transporters->Exp_ABC Exp_Tubulin Sequencing / Western Blot Tubulin_Alt->Exp_Tubulin Exp_Signal Phospho-protein Array / Western Signaling_Path->Exp_Signal Strategy_ABC Use ABC Transporter Inhibitors or Novel Analogs Exp_ABC->Strategy_ABC Strategy_Tubulin Use Drugs Targeting Different Tubulin Isotypes/Sites Exp_Tubulin->Strategy_Tubulin Strategy_Signal Combine with Pathway Inhibitors (e.g., PI3K, MEK inhibitors) Exp_Signal->Strategy_Signal End Resistance Overcome Strategy_ABC->End Strategy_Tubulin->End Strategy_Signal->End

Caption: Experimental workflow for overcoming this compound resistance.

References

Anhydrovinblastine degradation product analysis and identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the analysis and identification of anhydrovinblastine (B1203243) degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a key intermediate in the semi-synthesis of important vinca (B1221190) alkaloid anticancer drugs like vinorelbine (B1196246) and vinflunine.[1] It is also a naturally occurring alkaloid in the Catharanthus roseus plant.[1][2] Its stability is a critical concern because the formation of degradation products can impact the safety, efficacy, and purity of the final active pharmaceutical ingredient (API).[3] Regulatory bodies like the FDA and ICH require comprehensive stability testing to identify potential degradants and establish degradation pathways.[3][4]

Q2: What are the common degradation pathways for this compound?

This compound, like the closely related vinblastine (B1199706), is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[3][4][5]

  • Hydrolysis: Degradation can occur under acidic or basic conditions, potentially leading to the cleavage of ester groups, such as the deacetylvinblastine (B1237596) derivative.[6][7]

  • Oxidation: The molecule is sensitive to oxidation, which can occur via air or oxidizing agents like hydrogen peroxide.[1][8][9] This can lead to the formation of N-oxides or hydroxylated species, such as 19'-oxovinblastine, from the related vinblastine structure.[6]

  • Thermal Degradation: Exposure to heat can accelerate both hydrolytic and oxidative degradation processes.[5]

  • Photodegradation: Exposure to light, particularly UV, can provide the energy to initiate degradation reactions.[4][9]

Q3: What are the major degradation products that can be expected?

While specific degradation studies on this compound are less common in the public literature, analysis of its closely related parent compound, vinblastine, provides significant insight. Forced degradation studies on vinblastine have identified several key degradation products that researchers analyzing this compound should be aware of.[6][7]

Table 1: Tentative Structures of Vinblastine Degradation Products Identified via HPLC-MS [6]

Peak IDRetention Time (min)Tentative Structurem/z (MH+)
A5.04-deacetylvinblastine769
B7.519'-hydroxy-3',4'-dehydrovinblastine809
D13.0Isomer of vinblastine811
E23.019'-oxovinblastine825
F30.03',4'-dehydro-19'-oxovinblastine807

Note: Data derived from a study on vinblastine degradation and may serve as a reference for potential this compound degradants.

Q4: What are the recommended analytical techniques for identifying these degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for separating the parent drug from its degradation products.[2][3][10]

  • HPLC with UV Detection: A reversed-phase HPLC (RP-HPLC) method with a C18 column and a gradient elution using a mobile phase of methanol (B129727) or acetonitrile (B52724) and a buffer is commonly employed for separation.[2][6] UV detection is suitable for quantitation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For structural elucidation and unambiguous identification of unknown impurities, coupling HPLC with high-resolution mass spectrometry (HR-MS) is essential.[9][11][12] Tandem MS (MS/MS) helps in fragmenting the molecules to determine their structure.[11]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC and LC-MS analysis of this compound.

Q5: My HPLC chromatogram shows poor peak shape (tailing or fronting). What should I do?

  • Answer: Poor peak shape is often related to column, mobile phase, or sample solvent issues.

    • Check Mobile Phase pH: Vinca alkaloids are basic compounds. Ensure the mobile phase pH is appropriate. Operating at a low pH (e.g., with formic acid) can improve peak shape for basic compounds by ensuring they are consistently protonated.

    • Sample Solvent Mismatch: Whenever possible, dissolve your sample in the initial mobile phase.[13] Injecting a sample in a solvent much stronger than the mobile phase can cause distorted peaks.

    • Column Overload: Injecting too much sample can lead to peak fronting.[13] Try diluting your sample and injecting a smaller volume.

    • Column Contamination/Aging: The column may have adsorbed impurities or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[14]

Q6: I am observing unexpected peaks or a noisy baseline in my chromatogram. What is the cause?

  • Answer: Extraneous peaks and baseline noise can originate from several sources.

    • Contaminated Mobile Phase or System: Ensure you are using high-purity HPLC-grade solvents and fresh mobile phase. Air bubbles in the system can cause baseline noise; degas the mobile phase and purge the pump.[15] Salt buildup from buffers can also be a cause, so flush the system regularly with water.[13]

    • Sample Degradation: The sample may be degrading after preparation or in the autosampler. Prepare samples fresh and consider using a cooled autosampler.

    • Carryover: A strongly retained compound from a previous injection may be eluting. Run a blank gradient after each sample to check for carryover and incorporate a column wash step in your gradient method.[13]

    • Detector Issues: A failing detector lamp can cause significant baseline noise.[15] Check the lamp energy and replace it if necessary.

Q7: My analyte recovery is low and inconsistent. How can I improve it?

  • Answer: Low recovery can be due to sample preparation issues or adsorption.

    • Review Extraction Procedure: If using a liquid-liquid extraction or solid-phase extraction, ensure the pH is optimized for your compound of interest and that the chosen solvents are appropriate.

    • Adsorption to Surfaces: this compound and related compounds can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene (B1209903) vials may help reduce loss.

    • Check for Leaks: A leak in the HPLC system, especially between the injector and the column, can lead to loss of sample and inconsistent results.[13]

Q8: My mass spectrometry results are complex and difficult to interpret. What are the next steps?

  • Answer: High-resolution MS can provide exact mass, but structural elucidation requires careful interpretation.

    • Perform MS/MS Fragmentation: Isolate the parent ion of the unknown peak and fragment it. Compare the fragmentation pattern to that of the this compound standard.[9][11] Degradation often involves the loss or addition of small functional groups, which will be evident in the fragmentation differences.

    • Look for Common Neutral Losses: For vinca alkaloids, look for characteristic neutral losses corresponding to parts of the vindoline (B23647) or catharanthine (B190766) moieties.

    • Utilize Reference Spectra: If you have access to spectral libraries or have previously characterized known impurities, compare your results against them.[12]

Below is a logic diagram to assist in troubleshooting common HPLC issues.

HPLCTroubleshooting Diagram 1: HPLC Troubleshooting Logic start Problem Observed in Chromatogram pressure_issue Pressure Fluctuation or High Pressure start->pressure_issue peak_issue Poor Peak Shape (Tailing/Fronting) start->peak_issue baseline_issue Baseline Noise or Drift start->baseline_issue retention_issue Retention Time Shift start->retention_issue p1 Check for Blockage (Guard Column, Frit, Tubing) pressure_issue->p1 pk1 Sample Solvent Mismatch? (Dissolve in Mobile Phase) peak_issue->pk1 b1 Air Bubbles in System? (Degas Mobile Phase, Purge Pump) baseline_issue->b1 rt1 Change in Mobile Phase Composition? retention_issue->rt1 p2 Check for Leaks (Fittings, Pump Seals) p1->p2 p3 Mobile Phase Precipitation? (Especially with Buffers) p2->p3 pk2 Column Overload? (Dilute Sample) pk1->pk2 pk3 Secondary Interactions? (Adjust Mobile Phase pH) pk2->pk3 pk4 Column Degradation? pk3->pk4 b2 Contaminated Mobile Phase or Detector Cell? b1->b2 b3 Detector Lamp Failing? b2->b3 rt2 Fluctuating Flow Rate? rt1->rt2 rt3 Poor Column Equilibration? rt2->rt3 rt4 Column Temperature Fluctuation? rt3->rt4

Caption: A decision tree for diagnosing common HPLC issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for subjecting this compound to stress conditions to generate degradation products, a crucial step for developing a stability-indicating method.[3][4][16]

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N hydrochloric acid. Store the mixture at 60°C for 24-48 hours. Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours), neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N sodium hydroxide. Store at 60°C for 24-48 hours. Withdraw samples, neutralize with 0.1 N hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. Withdraw samples at intervals and dilute for analysis.

  • Thermal Degradation: Store the stock solution (and the solid API) in an oven at a controlled temperature (e.g., 80°C) for up to 72 hours. Sample periodically.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in aluminum foil to shield it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[16]

ForcedDegradationWorkflow Diagram 2: Forced Degradation Experimental Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1N HCl, 60°C) neutralize Neutralize/Quench Reaction (where applicable) acid->neutralize base Base Hydrolysis (0.1N NaOH, 60°C) base->neutralize oxidation Oxidation (3% H2O2, RT) oxidation->neutralize thermal Thermal (Solid/Solution, 80°C) thermal->neutralize photo Photolytic (ICH Light Source) photo->neutralize start Prepare this compound Stock Solution (1 mg/mL) sample Aliquot Stock Solution for Each Condition start->sample sample->acid sample->base sample->oxidation sample->thermal sample->photo analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze

Caption: Workflow for conducting forced degradation studies.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[2][6]

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 4.5 with phosphoric acid.[6]

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 90% B

    • 35-40 min: 90% B

    • 40-41 min: 90% to 30% B

    • 41-50 min: 30% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 220 nm and 254 nm.[2] A PDA detector is recommended to check for peak purity.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the this compound reference standard.

    • Inject the samples obtained from the forced degradation study.

    • Evaluate the chromatograms for resolution between the parent peak and any new peaks that appear in the stressed samples. Adjust gradient and mobile phase composition as needed to achieve adequate separation.

AnalyticalWorkflow Diagram 3: Analytical Workflow for Degradant ID start Stressed this compound Sample Injection hplc HPLC Separation (C18 Column, Gradient Elution) start->hplc pda PDA/UV Detection (Quantitation & Peak Purity) hplc->pda ms High-Resolution MS (Accurate Mass of Eluted Peaks) pda->ms Flow Split (Optional) msms Tandem MS (MS/MS) (Isolate & Fragment Ions of Interest) ms->msms elucidate Structure Elucidation (Compare Fragmentation Patterns) msms->elucidate result Identification of Degradation Products elucidate->result

Caption: Workflow for separation and structural identification.

References

Validation & Comparative

Comparative Analysis of Anhydrovinblastine and Vincristine Tubulin Binding: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the tubulin binding properties of two vinca (B1221190) alkaloids: Anhydrovinblastine and the well-established anti-cancer agent, Vincristine. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of microtubule-targeting agents.

Executive Summary

Data Presentation: Quantitative Analysis of Tubulin Interaction

The following table summarizes the available quantitative data for Vincristine's interaction with tubulin. At present, directly comparable quantitative data for this compound is not available in published literature.

ParameterVincristineThis compoundReference(s)
Binding Affinity (Overall) Higher than Vinblastine (B1199706)Data not available[1]
Inhibition of Tubulin Polymerization (K_i) 85 nMData not available[2]
Inhibition of Tubulin Polymerization (IC_50) ~1 µMData not available[3]

Mechanism of Action

Both Vincristine and this compound belong to the Vinca alkaloid family of anti-mitotic agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for various cellular processes, most notably mitotic spindle formation during cell division.

Vincristine binds to the β-subunit of tubulin dimers, preventing their polymerization into microtubules.[2] This leads to the depolymerization of existing microtubules and the formation of paracrystalline aggregates of tubulin. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the metaphase and subsequent induction of apoptosis. Vincristine exhibits a high overall affinity for tubulin, which is greater than that of Vinblastine.[1]

This compound is a semisynthetic derivative of Vinblastine and is also known to target and bind to tubulin, leading to the inhibition of microtubule formation.[4] This action disrupts the mitotic spindle assembly, causing cell cycle arrest in the M phase.[4] While the qualitative mechanism is understood to be similar to other Vinca alkaloids, specific quantitative details of its binding affinity and inhibitory concentrations are not extensively documented in publicly accessible scientific literature.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, detailed methodologies for key experiments are provided below.

Tubulin Purification

Objective: To isolate polymerization-competent tubulin from a biological source, typically bovine brain.

Materials:

  • Fresh bovine brain

  • Depolymerization Buffer (DB): 100 mM MES, pH 6.5, 1 mM EGTA, 0.5 mM MgCl_2

  • Polymerization Buffer (PB): DB supplemented with 4 M glycerol (B35011) and 1 mM ATP

  • High-speed centrifuge and rotor

  • Homogenizer

Procedure:

  • Homogenization: Homogenize fresh bovine brain tissue in ice-cold DB.

  • Clarification: Centrifuge the homogenate at high speed to pellet cellular debris.

  • First Polymerization Cycle: Add glycerol and ATP to the supernatant to induce microtubule polymerization at 37°C.

  • Pelleting Microtubules: Pellet the polymerized microtubules by centrifugation.

  • Depolymerization: Resuspend the microtubule pellet in ice-cold DB to induce depolymerization.

  • Second Polymerization Cycle: Repeat steps 3 and 4 to further purify the tubulin.

Tubulin Polymerization Assay

Objective: To measure the inhibitory effect of this compound and Vincristine on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl_2, 0.5 mM EGTA)

  • Test compounds (this compound, Vincristine) dissolved in an appropriate solvent (e.g., DMSO)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

  • Add varying concentrations of the test compounds (this compound or Vincristine) or vehicle control to the reaction mixture in a 96-well plate.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the initial rate of polymerization for each concentration and determine the IC_50 value, which is the concentration of the compound that inhibits polymerization by 50%.

Competitive Binding Assay (Fluorescence-based)

Objective: To determine the binding affinity of the test compounds by measuring their ability to displace a fluorescently labeled ligand that binds to the same site on tubulin.

Materials:

  • Purified tubulin

  • Fluorescently labeled Vinca alkaloid probe (e.g., BODIPY-FL vinblastine)

  • Test compounds (this compound, Vincristine)

  • Assay buffer

  • Fluorometer

Procedure:

  • Incubate a fixed concentration of tubulin with the fluorescent probe to establish a baseline fluorescence signal.

  • Add increasing concentrations of the unlabeled test compound (this compound or Vincristine) to the mixture.

  • The unlabeled compound will compete with the fluorescent probe for binding to tubulin, resulting in a decrease in the fluorescence signal.

  • Measure the fluorescence at each concentration of the test compound.

  • Calculate the IC_50 value from the competition curve and subsequently determine the inhibition constant (K_i).

Visualizations

Experimental Workflow for Tubulin Binding Analysis

G cluster_purification Tubulin Purification cluster_assays Binding & Inhibition Assays cluster_data Data Analysis p1 Bovine Brain Homogenization p2 Centrifugation p1->p2 p3 Polymerization Cycles p2->p3 p4 Purified Tubulin p3->p4 a1 Tubulin Polymerization Assay p4->a1 a2 Competitive Binding Assay p4->a2 d1 IC50 Determination a1->d1 d2 Ki/Kd Calculation a2->d2 c1 This compound Binding Profile d1->c1 c2 Vincristine Binding Profile d1->c2 d2->c1 d2->c2

Caption: Workflow for analyzing tubulin binding of vinca alkaloids.

Signaling Pathway of Vinca Alkaloids

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect drug Vinca Alkaloids (this compound, Vincristine) target β-Tubulin drug->target Binds to inhibition Inhibition of Tubulin Polymerization target->inhibition disruption Microtubule Disruption inhibition->disruption spindle Mitotic Spindle Dysfunction disruption->spindle arrest Metaphase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Cellular signaling cascade initiated by Vinca alkaloids.

References

Anhydrovinblastine: A Comparative Efficacy Analysis Against Other Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinca (B1221190) alkaloids are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, a critical process in cell division. This guide provides a comparative analysis of the efficacy of anhydrovinblastine (B1203243), a key biosynthetic precursor to vinblastine (B1199706) and vincristine (B1662923), against other well-established vinca alkaloids such as vinblastine, vincristine, and vinorelbine (B1196246). While this compound itself has demonstrated antineoplastic activity, its primary role in drug development has often been as a pivotal intermediate in the synthesis of more complex and potent derivatives.[1][2][3][4] This document synthesizes available preclinical data to offer a comparative perspective on its performance.

Mechanism of Action: Targeting Microtubule Assembly

This compound shares the fundamental mechanism of action with other vinca alkaloids: the inhibition of tubulin polymerization.[5] By binding to β-tubulin, these compounds prevent the assembly of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule formation leads to cell cycle arrest in the M phase, ultimately triggering apoptosis (programmed cell death).[5][6]

The following diagram illustrates the general signaling pathway initiated by vinca alkaloids, leading to apoptosis.

Vinca_Alkaloid_Signaling_Pathway cluster_0 Cellular Environment Vinca_Alkaloid Vinca Alkaloid (e.g., this compound) Tubulin β-Tubulin Subunits Vinca_Alkaloid->Tubulin Binds to Microtubule Microtubule Polymerization Vinca_Alkaloid->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Forms Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Required for M-phase Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Vinca alkaloid-induced apoptosis pathway.

Comparative Efficacy: In Vitro and In Vivo Data

Direct and comprehensive comparative studies on the efficacy of this compound versus other vinca alkaloids are limited. However, available data provides insights into its relative potency.

In Vitro Cytotoxicity

Preclinical studies indicate a general trend in cytotoxic activity among related vinca alkaloids. The order of potency is often observed as: vinblastine > this compound > leurosidine .[3] this compound is typically found to be approximately 10-fold less potent than vinblastine in terms of its cytotoxic effects.[3]

The following table summarizes the available IC50 values for different vinca alkaloids against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
Vinblastine HeLaCervical Cancer0.0026[3]
L1210Leukemia0.004[3]
S49Lymphoma0.0035[3]
Vincristine HeLaCervical Cancer0.0014[3]
L1210Leukemia0.0044[3]
S49Lymphoma0.005[3]
Vindesine L1210Leukemia-[7]
Vinorelbine A549Lung Cancer-[8]
In Vivo Antitumor Activity

While in vivo data for this compound is scarce, studies on its derivatives highlight the potential for significant antitumor activity. For instance, 5'-nor-anhydrovinblastine (vinorelbine) has been shown to be as active as vincristine in murine tumor models.[8] Furthermore, vinflunine, a fluorinated derivative of vinorelbine, has demonstrated greater efficacy than vincristine, vinblastine, and vinorelbine in a variety of murine and human tumor xenografts.[6] These findings underscore the importance of this compound as a scaffold for developing next-generation vinca alkaloids with improved therapeutic indices.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of vinca alkaloid efficacy.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cells and to calculate the IC50 value.

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Drug_Treatment 2. Treat with varying concentrations of vinca alkaloid Cell_Seeding->Drug_Treatment Incubation 3. Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition 4. Add MTT solution Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals with DMSO Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 values Absorbance_Reading->Data_Analysis

Workflow of the MTT assay for cell viability.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the vinca alkaloids in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability and calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.[9]

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Workflow:

Tubulin_Polymerization_Assay_Workflow Reaction_Setup 1. Prepare reaction mixture with purified tubulin, GTP, and buffer Compound_Addition 2. Add vinca alkaloid or control to the mixture Reaction_Setup->Compound_Addition Initiate_Polymerization 3. Initiate polymerization by incubating at 37°C Compound_Addition->Initiate_Polymerization Monitor_Absorbance 4. Monitor the increase in absorbance at 340 nm over time Initiate_Polymerization->Monitor_Absorbance Data_Analysis 5. Analyze polymerization curves to determine inhibitory effect Monitor_Absorbance->Data_Analysis

Workflow of the tubulin polymerization assay.

Detailed Steps:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).[10]

  • Compound Addition: Add the test compound (vinca alkaloid) or a control (e.g., paclitaxel (B517696) as a polymerization promoter, or a vehicle control) to the reaction mixture.

  • Initiate Polymerization: Initiate tubulin polymerization by incubating the reaction mixture at 37°C.[10]

  • Monitor Polymerization: Monitor the increase in light scattering due to microtubule formation by measuring the absorbance at 340 nm at regular intervals using a spectrophotometer.

  • Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect of the compound.[10]

Conclusion

This compound is a biologically active vinca alkaloid that functions through the established mechanism of tubulin polymerization inhibition. While direct comparative data suggests it is less potent than its renowned derivative, vinblastine, it serves as a crucial chemical scaffold for the synthesis of novel and highly effective anticancer agents, such as vinorelbine and its derivatives. Further research focusing on direct, quantitative comparisons of this compound with other clinically relevant vinca alkaloids across a standardized panel of cancer cell lines and in vivo models would be invaluable for a more definitive assessment of its therapeutic potential. The experimental protocols provided herein offer a standardized framework for conducting such comparative efficacy studies.

References

A Comparative Guide: Vinblastine Versus Vinorelbine in the Treatment of Hodgkin's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key vinca (B1221190) alkaloids, vinblastine (B1199706) and its semi-synthetic derivative vinorelbine (B1196246), in the context of treating Hodgkin's disease. While both drugs share a common mechanism of disrupting microtubule function, their distinct pharmacological profiles lead to differences in efficacy, toxicity, and clinical application. This document synthesizes experimental data to offer a clear, objective comparison for research and drug development purposes.

At a Glance: Key Differences and Clinical Standing

Vinblastine has long been a cornerstone of first-line therapy for Hodgkin's lymphoma, primarily as a key component of the ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) regimen.[1][2][3][4][5] Vinorelbine, a newer generation vinca alkaloid, has demonstrated significant activity as a single agent in heavily pretreated patients with relapsed or refractory Hodgkin's disease, suggesting a potential lack of complete cross-resistance with other vinca alkaloids.[6][7]

Mechanism of Action: A Shared Target with Subtle Distinctions

Both vinblastine and vinorelbine exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the mitotic spindle.[8][9] This disruption leads to cell cycle arrest in the M-phase and subsequent apoptosis.[10][11]

The fundamental mechanism involves binding to tubulin, the protein subunit of microtubules.[10][12] However, there are subtle differences in their interaction with tubulin. Vinorelbine's structural modification on the catharanthine (B190766) moiety is believed to contribute to its unique pharmacological properties.[7][12] While both drugs inhibit microtubule assembly, vinorelbine has been suggested to have a greater affinity for mitotic microtubules over axonal microtubules, potentially explaining its different neurotoxicity profile compared to other vinca alkaloids.[12]

A comparative study on the genotoxicity of vincristine (B1662923), vinblastine, and vinorelbine in human cultured lymphocytes found that all three induce DNA damage. However, the magnitude of this damage, as measured by 8-hydroxy-2-deoxy guanosine (B1672433) (8-OHdG) levels, was highest for vinblastine, followed by vincristine and then vinorelbine, suggesting potential differences in their off-target effects.[13][14]

General Mechanism of Action for Vinblastine and Vinorelbine cluster_drug Vinca Alkaloids cluster_cellular_process Cellular Processes Vinblastine Vinblastine Tubulin Tubulin Vinblastine->Tubulin Binds to Microtubule_Assembly Microtubule_Assembly Vinblastine->Microtubule_Assembly Inhibits Vinorelbine Vinorelbine Vinorelbine->Tubulin Binds to Vinorelbine->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerizes into Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Assembly->Mitotic_Spindle_Formation M_Phase_Arrest M_Phase_Arrest Microtubule_Assembly->M_Phase_Arrest Disruption leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Induces

Shared mechanism of microtubule disruption by vinca alkaloids.

Comparative Efficacy in Hodgkin's Disease

Direct head-to-head clinical trials comparing vinblastine and vinorelbine in the same line of treatment for Hodgkin's disease are limited. Their efficacy is therefore primarily understood from their roles in different treatment settings.

Vinblastine in First-Line and Salvage Therapy:

Vinblastine, as part of the ABVD regimen, has been a standard of care for decades, contributing to high cure rates in newly diagnosed Hodgkin's lymphoma.[1][5] In the context of relapsed or refractory disease, single-agent vinblastine has demonstrated notable palliative efficacy with low toxicity. In a retrospective study of patients who relapsed after autologous bone marrow transplant, vinblastine (4 to 6 mg/m² every 1 to 2 weeks) resulted in an objective response rate of 59% (12% complete response, 47% partial response).[15] The median event-free survival was 8.3 months.[15]

Vinorelbine in Relapsed/Refractory Hodgkin's Disease:

Vinorelbine has emerged as an effective agent for patients who have failed prior chemotherapy regimens. Studies have shown its activity even in heavily pretreated populations.

StudyPatient PopulationTreatment RegimenOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Duration of Response
Devizzi et al. (1994)[6]Heavily pretreated Hodgkin's diseaseVinorelbine 30 mg/m² weekly50%14%36%6 months
Santoro et al. (2021)[16]Relapsed/Refractory Hodgkin's LymphomaBendamustine + Gemcitabine + Vinorelbine83%73%10%Not Reported
Trippett et al. (2015)[17]Pediatric Relapsed/Refractory Hodgkin's LymphomaIfosfamide + Vinorelbine72%Not ReportedNot ReportedNot Reported

Toxicity Profile: A Comparative Overview

The dose-limiting toxicity for both vinblastine and vinorelbine is myelosuppression, particularly neutropenia. However, the profiles of other adverse effects, especially neurotoxicity, show some divergence.

Adverse EventVinblastineVinorelbine
Myelosuppression Dose-limiting, primarily neutropenia.[8]Dose-limiting, with grade 3-4 granulocytopenia reported in over 50% of patients in some studies.[6]
Neurotoxicity Can be significant, including peripheral neuropathy.[1]Generally considered to have a lower incidence of severe neurotoxicity compared to other vinca alkaloids.[6]
Gastrointestinal Nausea, vomiting, constipation.[8]Nausea and vomiting are generally mild; constipation can occur.[6]
Injection Site Reaction Potent vesicant, can cause tissue necrosis upon extravasation.[8]Can cause injection site reactions; use of a central venous access may be necessary.[6]
Alopecia Common.Generally mild.[6]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative administration protocols for both drugs in the context of Hodgkin's disease treatment.

Vinblastine Administration (as part of ABVD regimen)

The ABVD regimen is a widely accepted standard for the first-line treatment of Hodgkin's lymphoma.

ABVD Chemotherapy Regimen Workflow start Start Cycle (28 days) day1 Day 1 Administer: Doxorubicin Bleomycin Vinblastine Dacarbazine start->day1 day15 Day 15 Administer: Doxorubicin Bleomycin Vinblastine Dacarbazine day1->day15 end End Cycle day15->end

Standard ABVD treatment cycle for Hodgkin's lymphoma.

Dosage in ABVD:

  • Doxorubicin: 25 mg/m² IV on days 1 and 15

  • Bleomycin: 10 units/m² IV on days 1 and 15

  • Vinblastine: 6 mg/m² IV on days 1 and 15[18]

  • Dacarbazine: 375 mg/m² IV on days 1 and 15

  • Cycle Repetition: Every 28 days for a specified number of cycles depending on disease stage and patient response.[4]

Vinorelbine Administration (Single Agent for Relapsed/Refractory Disease)

This protocol is based on studies of vinorelbine as a single agent in heavily pretreated patients.

Dosage:

  • Vinorelbine: 30 mg/m² administered as an intravenous bolus weekly.[6]

  • Evaluation: Patient response is typically evaluated after four courses.

  • Continuation: In patients showing a complete response, additional courses may be administered. For others, treatment may continue until disease progression.[6]

Single-Agent Vinorelbine Workflow (Relapsed/Refractory HL) start Start Treatment week1 Week 1 Vinorelbine 30 mg/m² IV start->week1 week2 Week 2 Vinorelbine 30 mg/m² IV week1->week2 week3 Week 3 Vinorelbine 30 mg/m² IV week2->week3 week4 Week 4 Vinorelbine 30 mg/m² IV week3->week4 evaluation Evaluate Response week4->evaluation continue_treatment Continue Weekly Treatment evaluation->continue_treatment Response stop_treatment Discontinue or Modify Treatment evaluation->stop_treatment No Response or Progression

Typical treatment and evaluation workflow for single-agent vinorelbine.

Signaling Pathways and Molecular Interactions

The primary signaling event disrupted by both vinblastine and vinorelbine is the dynamic instability of microtubules, which is critical for the proper functioning of the mitotic spindle. Disruption of this process activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. If the cell is unable to satisfy the SAC and proceed with mitosis, it will ultimately undergo apoptosis.

Recent research has also shed light on other signaling pathways that may be modulated by these drugs. For instance, vinorelbine has been shown to activate the STING (stimulator of interferon genes) signaling pathway, leading to the induction of type I interferons, which may contribute to its anti-tumor effects and also to side effects like neuropathic pain.[19] Vinblastine has been shown to activate the JNK (c-Jun N-terminal kinase) pathway, which can play a role in apoptosis induction.[20]

Signaling Pathways Affected by Vinblastine and Vinorelbine cluster_drug Vinca Alkaloids cluster_pathway Signaling Pathways Vinblastine Vinblastine Microtubule_Dynamics Microtubule_Dynamics Vinblastine->Microtubule_Dynamics Disrupts JNK_Pathway JNK Pathway Vinblastine->JNK_Pathway Activates Vinorelbine Vinorelbine Vinorelbine->Microtubule_Dynamics Disrupts STING_Pathway STING Pathway Vinorelbine->STING_Pathway Activates SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Dynamics->SAC_Activation Leads to Apoptosis Apoptosis SAC_Activation->Apoptosis Induces JNK_Pathway->Apoptosis Contributes to STING_Pathway->Apoptosis May contribute to

Overview of key signaling pathways modulated by vinblastine and vinorelbine.

Conclusion and Future Directions

Vinblastine remains a critical component of curative first-line therapy for Hodgkin's disease within the ABVD regimen. Its efficacy and toxicity are well-characterized. Vinorelbine has carved out a significant role as a salvage therapy for relapsed and refractory Hodgkin's disease, offering a valuable option for heavily pretreated patients. Its favorable neurotoxicity profile compared to older vinca alkaloids is a notable advantage.

Future research should focus on direct comparative studies of these agents in specific patient populations to better define their relative therapeutic indices. Furthermore, exploring the potential of vinorelbine in earlier lines of therapy or in combination with novel agents, such as checkpoint inhibitors or antibody-drug conjugates, could lead to improved outcomes for patients with Hodgkin's disease. Understanding the nuances of their interactions with cellular signaling pathways will be key to optimizing their use and developing next-generation microtubule-targeting agents.

References

Anhydrovinblastine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrovinblastine (B1203243), a semi-synthetic derivative of the Vinca (B1221190) alkaloid vinblastine, has emerged as a promising scaffold in the development of potent anti-cancer agents. Its mechanism of action, like other Vinca alkaloids, primarily involves the disruption of microtubule dynamics, a critical process for cell division. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, to inform future drug design and development efforts.

Mechanism of Action: Targeting Microtubule Dynamics

This compound and its derivatives exert their cytotoxic effects by binding to β-tubulin, a subunit of the α/β-tubulin heterodimers that polymerize to form microtubules. This binding inhibits tubulin polymerization, leading to the disruption of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis.[1][2] The ultimate consequence is cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[3][4]

The interaction with tubulin is a key determinant of the activity of these compounds. The catharanthine (B190766) and vindoline (B23647) moieties of the this compound core structure both play crucial roles in this binding. Modifications to these structures, particularly at the C22 position of the vindoline moiety, have been extensively explored to enhance potency and overcome drug resistance.[5]

Structure-Activity Relationship: A Comparative Analysis

The anti-proliferative activity of this compound derivatives is highly dependent on the nature of the substituents at various positions of the molecule. The following sections and tables summarize the SAR of different classes of this compound analogs based on their in vitro cytotoxicity against human cancer cell lines.

Amide Derivatives

The introduction of an amide group at the C22 position of this compound has been shown to significantly influence cytotoxic activity. The size and nature of the substituent on the amide nitrogen are critical factors.

DerivativeR GroupA549 IC50 (µM)HeLa IC50 (µM)Reference
6b -CH₂CH(CH₃)₂0.03 ± 0.010.02 ± 0.01
12b -CH₂Ph0.04 ± 0.010.03 ± 0.01
24b -c-Hexyl0.05 ± 0.010.04 ± 0.01
This compound -COOCH₃>10>10

Table 1: In vitro cytotoxicity (IC50) of C22-amide this compound derivatives.

As shown in Table 1, the introduction of bulky aliphatic or aromatic substituents on the amide nitrogen leads to a significant increase in cytotoxicity compared to the parent this compound. This suggests that these groups may enhance the binding affinity to tubulin.

Ester and Ether Derivatives

Modifications at the C3 position have also been investigated. Ester and ether derivatives have been synthesized and evaluated for their anti-proliferative activities.

DerivativeModification at C3A549 IC50 (µM)HeLa IC50 (µM)Reference
Ester Analog -OCOCH₂CH₃0.08 ± 0.020.06 ± 0.01
Ether Analog -OCH₂CH₂CH₃>10>10
This compound -COOCH₃>10>10

Table 2: In vitro cytotoxicity (IC50) of C3-ester and ether this compound derivatives.

The data in Table 2 indicates that ester derivatives at the C3 position exhibit potent cytotoxicity, while the corresponding ether analogs are significantly less active. This highlights the importance of the carbonyl group in the ester linkage for biological activity.

Carbamate (B1207046) Derivatives

Carbamate derivatives at the C3 position represent another class of modifications. The nature of the substituent on the carbamate nitrogen plays a crucial role in determining the cytotoxic potency.

DerivativeR Group on CarbamateA549 IC50 (µM)HeLa IC50 (µM)Reference
8b -CH₂Ph0.03 ± 0.010.02 ± 0.01
30b -CH(CH₃)₂0.04 ± 0.010.03 ± 0.01
This compound -COOCH₃>10>10

Table 3: In vitro cytotoxicity (IC50) of C3-carbamate this compound derivatives.

Similar to the amide derivatives, bulky and lipophilic substituents on the carbamate nitrogen enhance the anti-proliferative activity, suggesting a similar binding pocket interaction.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the this compound derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Assay

The ability of this compound derivatives to inhibit tubulin polymerization is a direct measure of their mechanism of action.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution over time. Inhibitors of tubulin polymerization will prevent or reduce this increase in turbidity.

Protocol:

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., GTP, glutamate, MgCl₂), and the test compound or vehicle control is prepared.

  • Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

  • Turbidity Measurement: The change in absorbance (turbidity) is monitored over time at 340 nm using a spectrophotometer with a temperature-controlled cuvette holder.

  • Data Analysis: The rate and extent of polymerization are determined from the turbidity curves. The concentration of the compound that inhibits polymerization by 50% (IC50) can be calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound derivatives and a typical experimental workflow for their evaluation.

anhydrovinblastine_mechanism cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects This compound Derivative This compound Derivative β-Tubulin β-Tubulin This compound Derivative->β-Tubulin Binds to α/β-Tubulin Dimer α/β-Tubulin Dimer Inhibition of\nTubulin Polymerization Inhibition of Tubulin Polymerization α/β-Tubulin Dimer->Inhibition of\nTubulin Polymerization Prevents assembly into microtubules Disruption of\nMitotic Spindle Disruption of Mitotic Spindle Inhibition of\nTubulin Polymerization->Disruption of\nMitotic Spindle G2/M Phase\nCell Cycle Arrest G2/M Phase Cell Cycle Arrest Disruption of\nMitotic Spindle->G2/M Phase\nCell Cycle Arrest Apoptosis Apoptosis G2/M Phase\nCell Cycle Arrest->Apoptosis

Caption: Mechanism of action of this compound derivatives.

experimental_workflow Synthesis of\nthis compound Derivatives Synthesis of This compound Derivatives In Vitro Cytotoxicity\n(MTT Assay) In Vitro Cytotoxicity (MTT Assay) Synthesis of\nthis compound Derivatives->In Vitro Cytotoxicity\n(MTT Assay) Determination of IC50 Determination of IC50 In Vitro Cytotoxicity\n(MTT Assay)->Determination of IC50 Tubulin Polymerization\nAssay Tubulin Polymerization Assay Determination of IC50->Tubulin Polymerization\nAssay Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Tubulin Polymerization\nAssay->Cell Cycle Analysis\n(Flow Cytometry) Apoptosis Assays\n(e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Cell Cycle Analysis\n(Flow Cytometry)->Apoptosis Assays\n(e.g., Annexin V) In Vivo\nAnimal Studies In Vivo Animal Studies Apoptosis Assays\n(e.g., Annexin V)->In Vivo\nAnimal Studies Lead Compound\nIdentification Lead Compound Identification In Vivo\nAnimal Studies->Lead Compound\nIdentification

Caption: Experimental workflow for evaluating this compound derivatives.

Conclusion

The structure-activity relationship studies of this compound derivatives have provided valuable insights for the design of novel anti-cancer agents. Modifications at the C22 and C3 positions of the this compound scaffold have a profound impact on their cytotoxic activity. Specifically, the introduction of bulky, lipophilic amide or carbamate groups at C22 and ester groups at C3 significantly enhances potency. The primary mechanism of action for these derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Further optimization of these lead compounds, guided by the SAR data presented, holds promise for the development of more effective and selective cancer chemotherapeutics.

References

Anhydrovinblastine vs. Paclitaxel: A Comparative Analysis of Potency in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potency of the vinca (B1221190) alkaloid anhydrovinblastine (B1203243) and the taxane (B156437) paclitaxel (B517696) against breast cancer cells. Due to the limited availability of direct comparative studies involving this compound, data for its parent compound, vinblastine (B1199706), is utilized as a proxy to provide a substantive comparison with paclitaxel. Both classes of drugs are mainstays in chemotherapy regimens, targeting microtubule dynamics, a critical component of cellular integrity and division.

Executive Summary

Paclitaxel and vinca alkaloids, including vinblastine and its derivative this compound, exert their anticancer effects by disrupting microtubule function, albeit through opposing mechanisms. Paclitaxel is a microtubule-stabilizing agent, promoting polymerization and preventing the disassembly of microtubules. This action leads to mitotic arrest and ultimately apoptosis. Conversely, vinca alkaloids are microtubule-destabilizing agents that inhibit tubulin polymerization, leading to the disassembly of microtubules, mitotic arrest, and subsequent cell death.

Quantitative Comparison of Cytotoxic Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for vinblastine and paclitaxel in common breast cancer cell lines as reported in the scientific literature. It is important to note that IC50 values can vary between studies due to differences in experimental protocols, such as cell density and exposure time.

CompoundBreast Cancer Cell LineIC50 Value
Vinblastine MCF-70.68 nmol/l[1]
MDA-MB-231Not explicitly found in a direct comparison
Paclitaxel MCF-764.46 µmol/mL[2]
MDA-MB-2310.3 µM[3]
SKBR34 µM[3]
BT-47419 nM[3]

Mechanisms of Action and Signaling Pathways

Both this compound (via vinblastine) and paclitaxel target the microtubule network, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. However, they do so through opposing mechanisms, which ultimately trigger apoptotic signaling cascades.

This compound (as represented by Vinca Alkaloids)

Vinca alkaloids bind to β-tubulin at the positive end of microtubules, inhibiting the addition of new tubulin dimers. This action suppresses microtubule growth and leads to their disassembly. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the M phase of the cell cycle and subsequently undergo apoptosis.

Anhydrovinblastine_Pathway This compound This compound (Vinca Alkaloid) Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule_Assembly Microtubule Polymerization (Growth) Tubulin->Microtubule_Assembly Inhibits Microtubule_Destabilization Microtubule Destabilization Microtubule_Assembly->Microtubule_Destabilization Leads to Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle Mitotic_Arrest M-Phase Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound's microtubule destabilizing pathway.

Paclitaxel

Paclitaxel binds to a different site on β-tubulin, located on the inside of the microtubule. This binding stabilizes the microtubule polymer, preventing its depolymerization. The resulting rigid and non-functional microtubules also disrupt the mitotic spindle, leading to M-phase arrest and apoptosis. Paclitaxel has also been shown to influence several signaling pathways, including the PI3K/AKT pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, paclitaxel further promotes apoptosis in cancer cells.

Paclitaxel_Pathway Paclitaxel Paclitaxel (Taxane) Tubulin β-Tubulin Paclitaxel->Tubulin Binds to PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT Inhibits Microtubule_Depolymerization Microtubule Depolymerization (Shrinkage) Tubulin->Microtubule_Depolymerization Inhibits Microtubule_Stabilization Microtubule Stabilization Microtubule_Depolymerization->Microtubule_Stabilization Leads to Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle Mitotic_Arrest M-Phase Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis PI3K_AKT->Apoptosis Promotes (when inhibited)

Caption: Paclitaxel's microtubule stabilizing and signaling pathway.

Experimental Protocols

The determination of cytotoxic potency, typically expressed as the IC50 value, is a fundamental in vitro assay in cancer drug development. The following provides a general methodology for the MTT assay, a common colorimetric method used to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed breast cancer cells in 96-well plates Incubate_24h Incubate for 24h (adherence) Seed_Cells->Incubate_24h Add_Drug Add serial dilutions of This compound or Paclitaxel Incubate_24h->Add_Drug Incubate_48_72h Incubate for 48-72h Add_Drug->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h (formazan formation) Add_MTT->Incubate_2_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure absorbance (e.g., 570 nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % cell viability vs. untreated control Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: General workflow for an MTT cell viability assay.

Protocol Steps:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or paclitaxel. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Both this compound (as inferred from vinblastine data) and paclitaxel demonstrate high potency against breast cancer cells in vitro. Their distinct mechanisms of action, both converging on the disruption of microtubule dynamics, underscore the importance of this cellular component as a therapeutic target. The choice between these agents in a clinical setting depends on various factors, including tumor subtype, prior treatments, and potential for drug resistance. Further direct comparative studies of this compound and paclitaxel in a panel of breast cancer cell lines are warranted to provide a more definitive assessment of their relative potencies and to elucidate the molecular determinants of sensitivity to each agent.

References

Cross-resistance studies of Anhydrovinblastine and other chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrovinblastine, also known as vinorelbine, is a semi-synthetic vinca (B1221190) alkaloid used in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1] Like other vinca alkaloids, its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells.[2][3] However, the development of drug resistance, particularly cross-resistance to other chemotherapeutic agents, remains a significant obstacle in its clinical efficacy. This guide provides a comparative analysis of this compound's cross-resistance profile, supported by experimental data and detailed methodologies, to aid researchers in drug development and resistance mechanism studies.

Mechanisms of Cross-Resistance

The primary mechanism of resistance to this compound and other vinca alkaloids is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which is encoded by the ABCB1 (also known as MDR1) gene.[4][5] P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of xenobiotics, including chemotherapeutic drugs, from the cell, thereby reducing their intracellular concentration and cytotoxic effect.

Overexpression of P-gp is a hallmark of the multidrug resistance (MDR) phenotype, where cancer cells exhibit resistance not only to the selecting drug but also to a broad spectrum of structurally and functionally unrelated compounds. In addition to P-gp, other mechanisms can contribute to vinca alkaloid resistance, including:

  • Alterations in β-tubulin: Mutations in the genes encoding β-tubulin, the target of vinca alkaloids, can prevent the drug from binding effectively, thus rendering it ineffective. Different isotypes of β-tubulin may also be expressed, which can affect the sensitivity of the microtubules to the drug.

  • Other ABC Transporters: Besides P-gp, other members of the ABC transporter superfamily, such as the multidrug resistance-associated proteins (MRPs), can also contribute to the efflux of chemotherapeutic agents.

Quantitative Comparison of Cytotoxicity

The development of drug-resistant cell lines in vitro is a crucial tool for studying the mechanisms of resistance and for testing the efficacy of new therapeutic strategies. The following tables present quantitative data on the cytotoxicity of this compound and other vinca alkaloids in both drug-sensitive and drug-resistant cancer cell lines.

Table 1: Cross-Resistance Profile of Vinca Alkaloids in P388 Murine Leukemia Cell Lines

This table details the half-maximal inhibitory concentrations (IC50) for various vinca alkaloids in the parental P388 cell line and two Vinorelbine-resistant sublines, N.63 and N2.5. The fold resistance indicates the degree of resistance of the sublines compared to the sensitive parental line.

CompoundP388 (Parental) IC50 (nM)P388/N.63 (Resistant) IC50 (nM)Fold Resistance (N.63)P388/N2.5 (Resistant) IC50 (nM)Fold Resistance (N2.5)
This compound (Vinorelbine) 3.063.021.02.50.83
Vinblastine 1.01.01.0--
Vincristine 2.02.01.0--
Vinflunine 4.04.01.04.01.0

Data sourced from a study on murine leukemia P388 vinorelbine-resistant cell lines.

Table 2: Cytotoxicity of this compound (Vinorelbine) Across Various Human Cancer Cell Lines

This table provides a broader view of the sensitivity of different human cancer cell lines to this compound, with IC50 values obtained from the Genomics of Drug Sensitivity in Cancer database. This highlights the variable intrinsic sensitivity to the drug across different cancer types.

Cell LineCancer TypeTissueIC50 (µM)
COLO-829Skin CancerSkin0.000475
HT-144Skin CancerSkin0.000849
BB30-HNCHead and Neck CancerAero-digestive Tract0.000977
TE-9Esophageal CancerAero-digestive Tract0.001078
RKOColorectal CancerDigestive System0.001173
NB4Acute Myeloid LeukemiaBlood0.001213
LC-2-adLung AdenocarcinomaLung0.001652
HGC-27Stomach CancerDigestive System0.001688
NCI-H522Lung AdenocarcinomaLung0.001861
SNU-398Hepatocellular CarcinomaDigestive System0.001964

Data sourced from the Genomics of Drug Sensitivity in Cancer database.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in cross-resistance studies.

Protocol 1: Generation of Drug-Resistant Cancer Cell Lines

This protocol describes a common method for developing drug-resistant cell lines through continuous, stepwise exposure to the chemotherapeutic agent.

  • Initial Seeding and IC50 Determination:

    • Culture the parental cancer cell line in standard growth medium.

    • Perform a dose-response assay (e.g., MTT assay) to determine the initial IC50 of the drug for the parental cell line.

  • Stepwise Drug Exposure:

    • Begin by exposing the cells to the drug at a concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).

    • Culture the cells in the presence of the drug, changing the medium every 2-3 days.

    • Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), increase the drug concentration by 25-50%.

    • If significant cell death occurs (e.g., >50%), reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.

  • Monoclonal Selection and Characterization:

    • Continue this stepwise increase in drug concentration until the desired level of resistance is achieved (often 10-fold the initial IC50 or higher).

    • At this stage, the cell population will be heterogeneous. To obtain a homogenous resistant cell line, perform monoclonal selection by limiting dilution or by picking individual colonies.

    • Expand the selected clones and confirm their resistance by re-evaluating the IC50 of the drug. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

  • Maintenance and Cryopreservation:

    • Maintain the resistant cell line in a medium containing a maintenance concentration of the drug to preserve the resistant phenotype.

    • Create frozen stocks of the resistant cells at various passages for future experiments.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and determine the cell count and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic agents in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with drug-free medium as a negative control and wells with medium only as a blank.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound cross-resistance.

P_Glycoprotein_Efflux_Mechanism cluster_cell Cancer Cell Drug This compound | (Extracellular) Drug_in This compound | (Intracellular) Drug->Drug_in Passive Diffusion Pgp P-glycoprotein (P-gp)|Efflux Pump Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Hydrolysis Drug_in->Pgp Binding Pgp_Regulation_Pathway cluster_pathway Signaling Pathways Regulating P-gp Expression Stimuli Chemotherapy | Stress MAPK MAPK Pathway (e.g., ERK) Stimuli->MAPK NFkB NF-κB MAPK->NFkB Activation Nucleus Nucleus ABCB1/MDR1 Gene NFkB->Nucleus:p Transcription Factor Pgp_mRNA ABCB1 mRNA Nucleus->Pgp_mRNA Transcription Pgp_Protein P-glycoprotein (P-gp) Pgp_mRNA->Pgp_Protein Translation Resistant_Cell_Line_Workflow start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial stepwise Stepwise Exposure to Increasing Drug Concentrations ic50_initial->stepwise adaptation Cell Adaptation and Proliferation stepwise->adaptation increase_conc Increase Drug Concentration adaptation->increase_conc 2-3 Passages monoclonal Monoclonal Selection (e.g., Limiting Dilution) adaptation->monoclonal Desired Resistance Achieved increase_conc->stepwise characterize Characterize Resistant Clones (Confirm IC50, RI) monoclonal->characterize end Resistant Cell Line characterize->end MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate Overnight (Attachment) start->incubate1 treat Treat with Serial Dilutions of Drug incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 1-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate % Viability, IC50) read->analyze end Dose-Response Curve analyze->end

References

In Vitro Cytotoxicity of Anhydrovinblastine and Its Amide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrovinblastine (B1203243), a precursor to the widely used anticancer drug vinblastine, and its semi-synthetic derivatives are subjects of ongoing research to develop more potent and selective chemotherapeutic agents. This guide provides a comparative overview of the in vitro cytotoxicity of this compound and its novel amide derivatives, summarizing available experimental data and outlining the methodologies employed in their evaluation. The focus is on providing researchers, scientists, and drug development professionals with a concise reference for understanding the structure-activity relationships and potential of these compounds.

Comparative Cytotoxicity Data

A key study in this area involves a series of 3-demethoxycarbonyl-3-amide methyl this compound derivatives, which were synthesized and evaluated for their ability to inhibit the proliferation of human non-small-cell lung cancer (A549) and cervical cancer (HeLa) cell lines.[1] While the specific IC50 values for each derivative from the primary literature are not publicly available within the searched resources, the research highlights that a majority of these amide derivatives demonstrated significant cytotoxic activity.[1]

The study emphasized that the size of the substituent groups introduced at the amide position was a critical determinant of the cytotoxic potency.[1] Furthermore, in vivo studies on a murine sarcoma 180 model for three of the most potent compounds indicated that the introduction of an amide group at the 22-position of this compound led to an improvement in both anticancer potency and toxicity profiles compared to the parent compound.[1]

For context, the parent compound, this compound, is known to exhibit cytotoxic effects. The development of its derivatives aims to enhance this activity and improve its pharmacological properties.

Table 1: Summary of In Vitro Cytotoxicity of this compound Amide Derivatives

Compound ClassCell Lines TestedKey FindingsReference
3-demethoxycarbonyl-3-amide methyl this compound derivativesA549 (Human Non-Small-Cell Lung Cancer), HeLa (Human Cervical Cancer)Most derivatives showed potent cytotoxicity. The size of the amide substituent was a key factor in determining activity. In vivo, potent compounds showed improved potency and toxicity.[1]

Note: Specific IC50 values for individual derivatives are not available in the reviewed public literature.

Experimental Protocols

The evaluation of the cytotoxic effects of this compound and its amide derivatives is typically conducted using standard in vitro cell-based assays. The following is a generalized protocol based on common methodologies for cytotoxicity testing.

Cell Culture and Treatment

Human cancer cell lines, such as A549 and HeLa, are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound or its amide derivatives for a specified period, typically 48 or 72 hours.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The protocol generally involves the following steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Addition: Treat cells with a serial dilution of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for evaluating cytotoxicity and the generally accepted signaling pathway for Vinca alkaloids and their derivatives.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity culture Cell Culture (A549, HeLa) seeding Cell Seeding (96-well plates) culture->seeding treatment Compound Treatment (this compound & Derivatives) seeding->treatment incubation Incubation (72 hours) treatment->incubation mtt MTT Assay incubation->mtt readout Absorbance Reading (570 nm) mtt->readout analysis Data Analysis (IC50 Determination) readout->analysis

Figure 1. A typical experimental workflow for assessing the in vitro cytotoxicity of chemical compounds.

G cluster_pathway Proposed Signaling Pathway for this compound Derivatives drug This compound Amide Derivative tubulin Tubulin Dimer drug->tubulin Binds to microtubule Microtubule Disruption tubulin->microtubule Inhibits polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis cell_death Cell Death apoptosis->cell_death

Figure 2. The proposed mechanism of action for this compound derivatives, leading to apoptosis.

Mechanism of Action and Signaling Pathways

This compound, like other Vinca alkaloids, exerts its cytotoxic effects primarily by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division.

  • Tubulin Binding: this compound and its derivatives bind to β-tubulin at the Vinca domain, which is located at the interface between two tubulin heterodimers.

  • Inhibition of Microtubule Polymerization: This binding disrupts the assembly of microtubules, leading to their depolymerization.

  • Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.

The development of amide derivatives of this compound is a promising strategy to enhance its anticancer properties. The available data, although not providing specific IC50 values for direct comparison, strongly suggest that these modifications can lead to increased cytotoxicity and improved in vivo efficacy. Further research is warranted to fully elucidate the structure-activity relationships and the precise molecular mechanisms of these novel compounds.

References

Safety Operating Guide

Proper Disposal of Anhydrovinblastine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Anhydrovinblastine, a potent vinca (B1221190) alkaloid, is a critical component of laboratory safety and environmental responsibility. Due to its cytotoxic nature, stringent adherence to established protocols is necessary to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.

The universally recommended method for the disposal of this compound and all materials contaminated with it is incineration at a licensed hazardous waste facility . Currently, there are no standardized and validated chemical inactivation protocols for the routine disposal of vinca alkaloid waste within a laboratory setting. Therefore, all waste generated from the handling of this compound must be treated as hazardous chemotherapy waste.

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation of waste at the point of generation is paramount to ensure safety and compliance. This compound waste is categorized into two primary streams: trace chemotherapy waste and bulk chemotherapy waste.

Step 1: Identify the Waste Stream

Accurately categorize all this compound-contaminated items as either "trace" or "bulk" waste.

Waste CategoryDescriptionExamples
Trace Chemotherapy Waste Items that are "RCRA empty," containing less than 3% of the original drug by weight.Empty drug vials, syringes, and IV bags; used personal protective equipment (PPE) such as gloves and gowns; contaminated lab supplies (e.g., pipette tips, wipes).
Bulk Chemotherapy Waste Items that do not meet the "RCRA empty" criteria and contain a more significant amount of the cytotoxic agent.Partially full vials or syringes; IV bags with more than a residual amount of the drug; materials used to clean up spills.

Step 2: Utilize Correctly Coded and Labeled Containers

Place waste in designated, leak-proof, and puncture-resistant containers that are clearly labeled as "Chemotherapy Waste" or "Cytotoxic Waste" and display the appropriate hazard symbols. The color-coding of these containers is a critical logistical control:

  • Yellow Containers: Used for trace chemotherapy waste, including sharps. Sharps contaminated with trace amounts of this compound must be placed in a yellow sharps container.

  • Black Containers: Used for bulk chemotherapy waste.

Step 3: Secure Storage

Keep waste containers sealed when not in use. Store them in a designated, secure area away from general laboratory traffic pending collection by a licensed hazardous waste disposal service.

Experimental Protocols

While specific chemical degradation protocols for routine disposal are not established, research into the degradation of vinca alkaloids often involves methods such as hydrolysis under specific pH conditions. However, these are not recommended for general laboratory waste disposal due to the lack of standardization and validation to ensure complete inactivation. The accepted "gold standard" remains incineration.

This compound Disposal Workflow

The following diagram illustrates the standard operational workflow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow A Waste Generation (this compound-contaminated materials) B Categorize Waste A->B C Trace Waste (<3% by weight) B->C Trace D Bulk Waste (>3% by weight) B->D Bulk E Place in Yellow Container (Trace Chemotherapy Waste) C->E F Place in Black Container (Bulk Chemotherapy Waste) D->F G Securely Seal Containers E->G F->G H Store in Designated Secure Area G->H I Collection by Licensed Hazardous Waste Service H->I J Incineration at Permitted Facility I->J

Caption: Logical workflow for the proper disposal of this compound waste.

Adherence to these disposal procedures is essential for the safety of all laboratory personnel and for ensuring environmental protection. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as requirements may vary. By implementing these robust disposal practices, laboratories can effectively manage the risks associated with this compound and maintain a safe and compliant research environment.

Safeguarding Your Research: A Comprehensive Guide to Handling Anhydrovinblastine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Anhydrovinblastine, a potent antineoplastic agent. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as a vinca (B1221190) alkaloid and should be handled with the utmost care due to its cytotoxic properties.[1]

Essential Safety and Handling Precautions

This compound is a hazardous drug that requires stringent safety measures to prevent occupational exposure.[2] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[3] Therefore, all handling of this compound should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to minimize risk.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The following table outlines the minimum PPE requirements.

PPE ComponentSpecificationRecommended Use
Gloves Chemotherapy-tested nitrile gloves (double-gloving recommended)Required for all handling activities, including preparation, administration, and disposal. Change gloves every 30-60 minutes or immediately if contaminated.
Gown Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs are necessary.Required when there is a potential for splashing or contamination of clothing.
Eye & Face Protection Safety glasses with side shields or splash goggles.Required for all handling activities. A face shield worn over goggles is required when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved N95 or higher respirator.Required when handling powders or if there is a potential for aerosol generation.
Chemical and Physical Properties
PropertyValueSource
CAS Number 38390-45-3TargetMol SDS[3]
Molecular Formula C46H56N4O8Santa Cruz Biotechnology[4]
Molecular Weight 792.96 g/mol Santa Cruz Biotechnology[4]
Appearance PowderChemFaces[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.BioCrick[5]
Storage Store at -20°C for long-term storage.
Density 1.35 g/cm³TargetMol SDS[3]

Note: Occupational Exposure Limits (OELs) for this compound have not been established. Given its potency as a cytotoxic agent, it is recommended to handle it with the assumption of a low OEL, similar to other potent pharmaceuticals, which are often in the range of <10 µg/m³.[2]

Operational Plans: From Handling to Disposal

A clear and structured workflow is critical for the safe management of this compound in a laboratory setting.

Standard Operating Procedure for Handling this compound

All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work.

Preparation:

  • Designated Area: All work with this compound must be performed in a designated and clearly marked area, such as a BSC or a chemical fume hood.

  • PPE Donning: Before entering the designated area, don the required PPE in the correct order: gown, inner gloves, respiratory protection, eye and face protection, and outer gloves.

Handling:

  • Weighing and Reconstitution: Handle solid this compound with extreme care to avoid generating dust. When preparing solutions, do so in a BSC to contain any potential aerosols.

  • Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, and hazard warnings.

  • Transport: When transporting this compound, use sealed, shatter-proof secondary containers.

Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination, and dispose of it as cytotoxic waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

1. Initial Response:

  • Alert personnel: Immediately alert others in the vicinity.

  • Evacuate the area: If the spill is large or generates aerosols, evacuate the immediate area.

  • Secure the area: Restrict access to the spill area.

2. Spill Cleanup:

  • Don appropriate PPE: This includes double gloves, a disposable gown, eye protection, and a respirator.

  • Contain the spill:

    • Liquids: Cover the spill with an absorbent pad.

    • Solids: Gently cover the spill with a damp absorbent pad to prevent aerosolization.

  • Clean the area: Use a chemotherapy spill kit to clean the affected area, working from the outside in.

  • Decontaminate: After the initial cleanup, decontaminate the area with an appropriate cleaning agent.

3. Waste Disposal:

  • All materials used for spill cleanup must be disposed of as cytotoxic waste in clearly labeled, sealed containers.

Disposal Plan

The disposal of this compound and all contaminated materials must adhere to strict guidelines for hazardous pharmaceutical waste.

  • Segregation: All waste contaminated with this compound, including unused product, empty vials, PPE, and cleaning materials, must be segregated from other laboratory waste.

  • Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste."

  • Disposal Method: Do not dispose of this compound or related waste down the drain.[6] All waste must be collected by a licensed hazardous waste disposal company for incineration.

  • Regulations: Follow all federal, state, and local regulations for the disposal of hazardous waste pharmaceuticals.[7][8]

Visual Guides for Safety Protocols

To further enhance understanding and adherence to safety procedures, the following diagrams illustrate key workflows.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Gown 1. Gown Don_InnerGloves 2. Inner Gloves Don_Gown->Don_InnerGloves Don_Respirator 3. Respirator Don_InnerGloves->Don_Respirator Don_Goggles 4. Goggles/Face Shield Don_Respirator->Don_Goggles Don_OuterGloves 5. Outer Gloves Don_Goggles->Don_OuterGloves Doff_OuterGloves 1. Outer Gloves Doff_Gown 2. Gown Doff_OuterGloves->Doff_Gown Doff_Goggles 3. Goggles/Face Shield Doff_Gown->Doff_Goggles Doff_Respirator 4. Respirator Doff_Goggles->Doff_Respirator Doff_InnerGloves 5. Inner Gloves Doff_Respirator->Doff_InnerGloves

Caption: PPE Donning and Doffing Sequence.

Spill_Cleanup_Workflow Spill This compound Spill Occurs Alert 1. Alert Personnel & Secure Area Spill->Alert DonPPE 2. Don Full PPE Alert->DonPPE Contain 3. Contain Spill (Absorbent/Damp Pad) DonPPE->Contain Clean 4. Clean Area with Spill Kit Contain->Clean Decontaminate 5. Decontaminate Surfaces Clean->Decontaminate Dispose 6. Dispose of all materials as Cytotoxic Waste Decontaminate->Dispose

Caption: this compound Spill Cleanup Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.